GSK-LSD1 Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZOGMSPBHPNS-WICJZZOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-LSD1 dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2][3] By inactivating LSD1, GSK-LSD1 triggers significant changes in the epigenetic landscape of cancer cells. This leads to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and potent anti-proliferative effects.[2][4] This document provides a comprehensive overview of the mechanism of action of GSK-LSD1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development professionals.
Introduction to LSD1 (KDM1A)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase.[5] It plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[4][5][6]
-
Demethylation of H3K4me1/2: This action is typically associated with gene repression. LSD1 is a key component of several transcriptional co-repressor complexes, including CoREST, which silence gene expression.[2][7]
-
Demethylation of H3K9me1/2: This leads to gene activation.
LSD1 is a critical regulator of hematopoiesis, and its overexpression in tumor cells leads to a block in differentiation and an increase in proliferation, migration, and invasiveness.[4][5] This makes LSD1 a compelling therapeutic target for various cancers.[1][8]
Core Mechanism of Action of this compound
GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[9][10][11] Its mechanism of action is centered on the covalent inactivation of the FAD cofactor within the catalytic site of the LSD1 enzyme.[5][12] This irreversible binding prevents LSD1 from performing its demethylase function, leading to a cascade of downstream cellular effects.
The inhibition of LSD1 by GSK-LSD1 results in:
-
Increased Histone Methylation: The primary effect is the accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes. This increase in methylation alters the chromatin structure from a repressive to a more permissive state.[2]
-
Gene Expression Modulation: By preventing the removal of activating histone marks, GSK-LSD1 treatment leads to the re-expression of silenced genes, including key tumor suppressor and differentiation-associated genes.[2][4]
-
Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 inhibition overcomes the differentiation block. Treatment with GSK-LSD1 or the structurally similar compound GSK2879552 has been shown to increase the expression of myeloid differentiation markers such as CD11b and CD86.[3][4][13]
-
Anti-proliferative and Cytostatic Effects: The reactivation of tumor suppressor genes and the induction of differentiation pathways ultimately lead to a potent, predominantly cytostatic, inhibition of cancer cell growth.[4][13]
-
Induction of Autophagy: GSK-LSD1 has been observed to induce the formation of autophagosomes, as evidenced by the increase of LC3-II in U2OS cells, indicating an alternative cell death pathway.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
GSK-LSD1 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of GSK-LSD1 dihydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the quantitative biochemical and cellular data, outlines the experimental protocols used for its characterization, and visualizes its impact on key signaling pathways.
Core Target Potency and Selectivity
This compound is a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
Biochemical Potency
GSK-LSD1 exhibits potent inhibition of LSD1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][4][5] Its irreversible mechanism of action is characterized by a time-dependent inactivation of the enzyme.
Table 1: In Vitro Biochemical Potency of GSK-LSD1 against LSD1
| Parameter | Value | Reference(s) |
| IC50 | 16 nM | [1][2][3][4][5] |
| Mechanism | Irreversible, Mechanism-Based | [4][5] |
| Kiapp | 160 nM | [4][6] |
| kinact | 0.13 min-1 | [4][6] |
| kinact/KIapp | 0.81 min-1µM-1 | [4][6] |
Target Selectivity
GSK-LSD1 demonstrates high selectivity for LSD1 over other closely related FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[1][2][3][4][5] This high degree of selectivity is critical for minimizing off-target effects and ensuring that the observed biological activities are a direct consequence of LSD1 inhibition.
Table 2: In Vitro Selectivity Profile of GSK-LSD1
| Target | IC50 | Selectivity vs. LSD1 | Reference(s) |
| LSD1 | 16 nM | - | [1][2][3][4][5] |
| LSD2 | > 16,000 nM (>100 µM reported in similar studies) | > 1000-fold | [4][6][7] |
| MAO-A | > 16,000 nM (>100 µM reported in similar studies) | > 1000-fold | [4][6][7] |
| MAO-B | > 16,000 nM (>100 µM reported in similar studies) | > 1000-fold | [4][6][7] |
A broader screening against a panel of receptors and enzymes further confirms the specificity of GSK-LSD1. The CEREP ExpresSProfile revealed minimal activity against a wide range of targets at a concentration of 10 µM.
Table 3: CEREP ExpresSProfile Off-Target Screening of GSK-LSD1 at 10 µM
| Target | % Inhibition | Reference(s) |
| 5-HT Transporter | 74% | [4][6] |
| 5-HT1A | 49% | [4][6] |
| Dopamine Transporter | 39% | [4][6] |
| 55 other GPCRs, transporters, and ion channels | < 50% | [4][6] |
Cellular Activity
In cellular assays, GSK-LSD1 effectively engages with its target, leading to changes in gene expression and inhibition of cancer cell proliferation at low nanomolar concentrations.[3][4]
Table 4: Cellular Activity of GSK-LSD1
| Parameter | Cell Lines | Average EC50 | Reference(s) |
| Inhibition of Cell Growth | Various Cancer Cell Lines | < 5 nM | [3][4] |
| Induction of Gene Expression Changes | Various Cancer Cell Lines | < 5 nM | [3][4] |
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to characterize the specificity and selectivity of GSK-LSD1.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.
Workflow:
Caption: Workflow for the HRP-coupled LSD1 enzymatic assay.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing a suitable pH (e.g., Tris-HCl pH 7.5), the LSD1 enzyme, and the inhibitor (GSK-LSD1) at various concentrations are pre-incubated.
-
Initiation of Reaction: The demethylation reaction is initiated by the addition of a histone H3-derived peptide substrate mono- or di-methylated at lysine 4.
-
Coupled Reaction: The reaction mixture also contains horseradish peroxidase (HRP) and a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).
-
Detection: The H₂O₂ produced by the LSD1 reaction is used by HRP to oxidize the substrate, generating a detectable colorimetric or fluorescent signal.
-
Data Analysis: The rate of signal generation is measured over time. The IC50 value for GSK-LSD1 is determined by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, time-dependent inhibition assays are performed to determine kinact and KI.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand (in this case, GSK-LSD1) can alter the thermal stability of its target protein (LSD1).
Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Intact cells are treated with either GSK-LSD1 or a vehicle control (e.g., DMSO) and incubated to allow for target engagement.
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble LSD1 in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the GSK-LSD1-treated samples indicates target engagement and stabilization.
Signaling Pathways Modulated by GSK-LSD1
LSD1 is implicated in several signaling pathways that are crucial for cell proliferation, differentiation, and survival. By inhibiting LSD1, GSK-LSD1 can modulate these pathways, which is central to its anti-cancer effects.
Impact on Histone Methylation
The primary mechanism of action of LSD1 is the demethylation of H3K4me1/2 and H3K9me1/2. Inhibition of LSD1 by GSK-LSD1 leads to an increase in the levels of these histone marks at specific gene promoters, thereby altering gene expression.[8][9][10]
Caption: Effect of GSK-LSD1 on LSD1-mediated histone demethylation.
Regulation of the PI3K/Akt/mTOR Pathway
LSD1 has been shown to positively regulate the PI3K/Akt/mTOR signaling pathway.[8][11][12] Inhibition of LSD1 with compounds like GSK-LSD1 can lead to the suppression of this pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK-LSD1.
Modulation of the Notch Signaling Pathway
In certain cellular contexts, LSD1 can act as a repressor of the Notch signaling pathway.[10][13][14][15] Inhibition of LSD1 by GSK-LSD1 can therefore lead to the activation of Notch signaling, which can have tumor-suppressive effects in some cancers by promoting differentiation and apoptosis.
Caption: Activation of the Notch signaling pathway by GSK-LSD1.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of LSD1. Its robust biochemical and cellular activity, coupled with a well-defined selectivity profile, makes it a valuable tool for studying the biological functions of LSD1 and a promising candidate for therapeutic development. The modulation of key signaling pathways such as PI3K/Akt/mTOR and Notch by GSK-LSD1 underscores its potential in cancer therapy and other diseases where LSD1 is dysregulated. This technical guide provides a foundational understanding of GSK-LSD1's target specificity and selectivity for researchers and drug development professionals.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 15. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Epigenetic Warfare: A Technical Guide to GSK-LSD1 Dihydrochloride in Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical evidence and mechanistic underpinnings of GSK-LSD1 dihydrochloride (GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of small cell lung cancer (SCLC). SCLC, a recalcitrant neuroendocrine malignancy, has seen limited therapeutic advancement for decades, making novel approaches targeting its epigenetic vulnerabilities a critical area of investigation. This document provides a consolidated resource on the quantitative efficacy, experimental methodologies, and core signaling pathways associated with GSK-LSD1 and other LSD1 inhibitors in SCLC.
Mechanism of Action: Reawakening the NOTCH Tumor Suppressor Pathway
LSD1 is a histone demethylase that plays a crucial role in maintaining the neuroendocrine phenotype of SCLC by repressing key tumor suppressor pathways.[1][2] The primary mechanism of action for LSD1 inhibitors like GSK2879552 in SCLC involves the reactivation of the NOTCH signaling pathway.[1][3][4]
LSD1 is recruited to the promoter of the NOTCH1 gene, where it demethylates histone H3 on lysine 4 (H3K4), leading to transcriptional repression.[1] Inhibition of LSD1 by GSK2879552 prevents this demethylation, resulting in increased H3K27 acetylation, a mark of transcriptional activation, at the NOTCH1 locus.[1][4] This leads to the upregulation of NOTCH1 expression.[1]
Activated NOTCH1 signaling, in turn, suppresses the expression of Achaete-Scute Homolog 1 (ASCL1), a master transcriptional regulator that is essential for the survival and neuroendocrine differentiation of SCLC cells.[1][3] The downregulation of ASCL1 leads to a decrease in the expression of its target genes, ultimately resulting in cell cycle arrest and a reduction in tumor growth.[1]
Preclinical Efficacy of LSD1 Inhibitors in SCLC
A significant body of preclinical research has demonstrated the anti-tumor activity of GSK2879552 and other LSD1 inhibitors in SCLC models. This activity is often cytostatic rather than cytotoxic, leading to a delay in tumor growth.[2]
In Vitro Sensitivity of SCLC Cell Lines
The sensitivity of SCLC cell lines to LSD1 inhibitors is heterogeneous and correlates with their neuroendocrine differentiation status. Lines with a high neuroendocrine phenotype are generally more sensitive, while those with a mesenchymal-like phenotype tend to be resistant.
| Cell Line | LSD1 Inhibitor | IC50/EC50 (nM) | Assay Duration | Reference |
| NCI-H510A | GSK2879552 | ~25 | 10 days | [5] |
| NCI-H510A | ORY-1001 | ~1 | 4 days | [1] |
| NCI-H1417 | ORY-1001 | ~10 | 4 days | [1] |
| NCI-H187 | ORY-1001 | ~5 | 4 days | [1] |
| NCI-H146 | ORY-1001 | ~8 | 4 days | [1] |
| FHSC04 (PDX) | ORY-1001 | ~0.5 | 120 hours | [1] |
Table 1: In Vitro Activity of LSD1 Inhibitors in SCLC Cell Lines and Patient-Derived Xenograft (PDX) Cells.
In Vivo Efficacy in SCLC Xenograft Models
GSK2879552 has demonstrated significant tumor growth inhibition in SCLC patient-derived xenograft (PDX) models. The response in these models also correlates with a DNA hypomethylation signature, suggesting a potential predictive biomarker.[6]
| Xenograft Model | Treatment (Dosage) | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H526 | GSK2879552 (1.5 mg/kg, p.o.) | 57% | [7] |
| NCI-H1417 | GSK2879552 (1.5 mg/kg, p.o.) | 83% | [7] |
Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of GSK-LSD1 in SCLC, synthesized from multiple preclinical studies.
Cell Viability Assay
This protocol is adapted from studies using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Cell Seeding: Seed SCLC cells in a 96-well or 384-well plate at a density that allows for logarithmic growth throughout the assay duration (typically 4-10 days).
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted GSK-LSD1 to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 96 hours to 10 days).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to determine the IC50/EC50 values.
Western Blotting for NOTCH1 and ASCL1
This protocol is a general guide based on standard Western blotting procedures and antibody information from relevant SCLC studies.[8]
-
Protein Extraction: Lyse GSK-LSD1-treated and control SCLC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOTCH1 (e.g., Cell Signaling Technology, #4147) and ASCL1 (e.g., BD Pharmingen, #556604) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
SCLC Patient-Derived Xenograft (PDX) Model and In Vivo Drug Treatment
This protocol outlines the general steps for establishing SCLC PDX models and assessing the in vivo efficacy of GSK-LSD1.[9][10][11]
-
PDX Establishment: Surgically implant fresh tumor tissue from SCLC patients subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Propagation: Once the initial tumors (P0) reach a specified size (e.g., 1-1.5 cm in diameter), passage the tumor fragments into new cohorts of mice for expansion.
-
Drug Treatment: When tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups. Administer GSK-LSD1 (e.g., 1.5 mg/kg) orally daily. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Efficacy Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume or signs of toxicity).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the change in tumor volume between the treated and control groups.
Resistance Mechanisms and Future Directions
Intrinsic and acquired resistance to LSD1 inhibitors in SCLC is an important consideration for their clinical development. One identified mechanism of resistance is the transition of SCLC cells from a neuroendocrine to a mesenchymal-like state, which is less dependent on the ASCL1-driven transcriptional program.
Future research will likely focus on:
-
Identifying and validating biomarkers to predict which SCLC patients are most likely to respond to GSK-LSD1.
-
Investigating combination therapies to overcome resistance, such as combining GSK-LSD1 with standard chemotherapy or immunotherapy.
-
Further elucidating the non-enzymatic scaffolding functions of LSD1 and how they contribute to SCLC biology.
This technical guide provides a comprehensive overview of the current understanding of this compound in SCLC. The data strongly support its continued investigation as a novel therapeutic agent for this challenging disease, particularly with a focus on patient stratification and combination strategies.
References
- 1. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-LSD1 Dihydrochloride: A Technical Guide to its Role in Cell Differentiation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in maintaining cellular identity and has emerged as a significant therapeutic target in various cancers, particularly acute myeloid leukemia (AML). GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides an in-depth overview of GSK-LSD1's mechanism of action, its profound effects on cell differentiation pathways, and detailed experimental protocols for its investigation. Through the structured presentation of quantitative data and visual diagrams of signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction: The Epigenetic Role of LSD1 and its Inhibition by GSK-LSD1
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, functions primarily as a transcriptional corepressor by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription.[1][2] LSD1 is a key component of several repressive complexes, including the CoREST complex.[3] Its activity is crucial for maintaining the undifferentiated state of hematopoietic stem and progenitor cells.[4][5] In various cancers, particularly acute myeloid leukemia (AML), LSD1 is overexpressed and plays a pivotal role in blocking cellular differentiation and promoting leukemogenesis.[6][7]
This compound is a highly potent and selective irreversible inhibitor of LSD1.[8][9] Its mechanism of action involves the covalent inactivation of the FAD cofactor within the catalytic domain of LSD1.[10] This inhibition leads to an increase in H3K4me2 levels at the promoter and enhancer regions of target genes, ultimately reactivating gene expression programs that drive cell differentiation.[1][11]
Quantitative Analysis of GSK-LSD1's Effects on Cell Differentiation
The efficacy of GSK-LSD1 in inducing differentiation and inhibiting proliferation has been quantified across numerous studies. The following tables summarize key quantitative data from research on AML and other cancer cell lines.
Table 1: In Vitro Potency of GSK-LSD1 and Related Compounds
| Compound | Target | IC50 (nM) | Average EC50 (nM) (Gene Expression Changes) | Average EC50 (nM) (Cell Growth Inhibition) | Cell Lines | Reference |
| This compound | LSD1 | 16 | < 5 | < 5 | Various cancer cell lines | [8][9][12] |
| GSK2879552 | LSD1 | Not specified | Not specified | 137 ± 30 | 20 AML cell lines | [1] |
Table 2: Effect of GSK-LSD1 on Myeloid Differentiation Markers in AML Cell Lines
| Cell Line | Treatment | Duration | % Increase in CD11b Expression | % Increase in CD86 Expression | Reference |
| MOLM-13 | GSK2879552 | 3 days | >10% | >10% | [2] |
| OCI-AML3 | GSK2879552 | 3 days | >10% | >10% | [2] |
| Panel of 16 AML cell lines | GSK2879552 or GSK-LSD1 | 3 days | >10% in 10 of 16 lines | >10% in 13 of 16 lines | [2] |
Table 3: Synergistic Effects of GSK-LSD1 in Combination with All-Trans Retinoic Acid (ATRA)
| Cell Line | Combination Treatment | Effect | Observation | Reference |
| MOLM-13 | GSK2879552 + ATRA (1-1000 nM) | Enhanced Growth Inhibition | Dose-dependent increase in growth inhibition compared to single agents. | [1] |
| OCI-AML3 | GSK2879552 + ATRA (1-1000 nM) | Enhanced Growth Inhibition | Dose-dependent increase in growth inhibition compared to single agents. | [1] |
| Multiple AML cell lines | GSK2879552 + ATRA | Synergistic Cytotoxicity | Increased caspase-mediated cell death. | [1] |
| MOLM-13 | GSK-LSD1 + ATRA | Morphological Differentiation | Presence of lobular nuclei and granulocytic cytoplasm. | [2] |
Signaling Pathways Modulated by GSK-LSD1
GSK-LSD1-mediated inhibition of LSD1 triggers a cascade of events that ultimately lead to cell differentiation. The primary mechanism involves the alteration of histone methylation patterns, which in turn influences the activity of key transcription factors.
The LSD1-CoREST Complex and Histone Demethylation
LSD1 is a core component of the CoREST repressor complex, which is recruited to specific gene promoters by transcription factors. By demethylating H3K4me1/2, LSD1 helps maintain a repressive chromatin state, silencing genes associated with differentiation.
References
- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone western blot protocol | Abcam [abcam.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. rarecancernews.com [rarecancernews.com]
- 8. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Irreversible inhibition of LSD1 by GSK-LSD1 dihydrochloride
An In-depth Technical Guide to the Irreversible Inhibition of LSD1 by GSK-LSD1 Dihydrochloride
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] By removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), LSD1 primarily functions as a transcriptional co-repressor.[2][3] In certain contexts, it can also demethylate H3K9, leading to transcriptional activation.[4][5] LSD1 is integral to various cellular processes, including differentiation and development, and its overexpression is frequently observed in numerous cancers, where it contributes to tumorigenesis by suppressing tumor suppressor genes.[6][7] This has positioned LSD1 as a promising therapeutic target in oncology.[6]
This compound is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[8][9] Its high specificity and irreversible mode of action make it a valuable chemical probe for studying the biological functions of LSD1 and a foundational tool for drug development professionals. This guide provides a comprehensive overview of the technical details surrounding the inhibition of LSD1 by GSK-LSD1, including its mechanism, quantitative activity, relevant experimental protocols, and its impact on cellular signaling pathways.
Mechanism of Action
GSK-LSD1 acts as an irreversible inhibitor by forming a covalent adduct with the FAD co-factor essential for LSD1's catalytic activity.[10][11] This mechanism-based inactivation ensures a durable and long-lasting inhibition of the enzyme's demethylase function. The high selectivity of GSK-LSD1 for LSD1 over other FAD-dependent enzymes, such as LSD2 and Monoamine Oxidase A/B (MAO-A/B), underscores its utility as a specific research tool.[10][12]
Data Presentation: Quantitative Analysis
The efficacy and selectivity of GSK-LSD1 have been quantified across various biochemical and cellular assays. The following tables summarize this key data.
Table 1: In Vitro Enzymatic Activity & Selectivity
| Target Enzyme | IC₅₀ Value (nM) | Selectivity vs. LSD1 | Reference |
| LSD1 | 16 | - | [8][10][12] |
| LSD2 | >16,000 | >1000-fold | [8][10][12] |
| MAO-A | >16,000 | >1000-fold | [8][10][12] |
| MAO-B | >16,000 | >1000-fold | [8][10][12] |
Table 2: Cellular Activity
| Assay Type | Cell Lines | EC₅₀ Value (nM) | Effect | Reference |
| Cancer Cell Growth Inhibition | Various Cancer Cell Lines | <5 | Inhibits Proliferation | [9][13] |
| Gene Expression Changes | Various Cancer Cell Lines | <5 | Induces Gene Expression Changes | [9][13] |
| BrdU Incorporation (MOLM-13) | MOLM-13 (AML) | 1.9 ± 0.9 | Decrease in Actively Dividing Cells | [14] |
Cellular Effects and Signaling Pathways
Inhibition of LSD1 by GSK-LSD1 leads to significant changes in the cellular epigenetic landscape and downstream signaling. The primary effect is the accumulation of H3K4me1 and H3K4me2 at specific genomic loci, particularly at gene promoters and enhancers.[2][15] This increase in active histone marks leads to the de-repression and subsequent upregulation of genes typically silenced by LSD1.[2]
Studies in epidermal progenitors have shown that GSK-LSD1 treatment results in a global increase of approximately 15% in H3K4 monomethylated regions and 6% in H3K4 dimethylated regions.[2][15] This epigenetic reprogramming activates pro-differentiation transcription factors and represses squamous cell carcinoma.[2] Furthermore, LSD1 has been shown to regulate key oncogenic pathways, and its inhibition can impact these networks. For instance, LSD1 can negatively regulate autophagy through the mTOR signaling pathway and activate the Wnt/β-catenin and PI3K/Akt pathways in certain cancer contexts.[3][5][16] Therefore, GSK-LSD1 can modulate these pathways by preventing LSD1-mediated gene repression.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GSK-LSD1.
LSD1 Inhibition Assay (Enzymatic)
This protocol assesses the direct inhibitory effect of GSK-LSD1 on LSD1's enzymatic activity. A common method is a peroxidase-coupled assay that detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.
-
Reagents:
-
Recombinant human LSD1 protein
-
H3K4me1/2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Fluorometric HRP substrate (e.g., Amplex Red)
-
This compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
-
Procedure:
-
Prepare serial dilutions of GSK-LSD1 in DMSO, followed by a final dilution in assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the GSK-LSD1 dilutions (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for irreversible binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay measures the effect of GSK-LSD1 on the growth of cancer cell lines.
-
Reagents:
-
Cancer cell line of interest (e.g., MOLM-13, A549)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of GSK-LSD1 (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate the cells for a prolonged period (e.g., 6-10 days), as the effects of LSD1 inhibition are often cytostatic and delayed.[14]
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence with a plate reader.
-
Normalize the data to the DMSO control and calculate the EC₅₀ value for growth inhibition.
-
Western Blot for Histone Marks
This protocol is used to confirm that GSK-LSD1 increases its target histone marks within cells.
-
Reagents:
-
Cells treated with DMSO or GSK-LSD1
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with GSK-LSD1 (e.g., 200 µM for 12 hours) and a DMSO control.[10]
-
Harvest cells and perform histone extraction using an appropriate protocol.
-
Quantify protein concentration (e.g., BCA assay).
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity to determine the relative increase in H3K4me1/2 levels.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow
ChIP-seq is used to map the genome-wide locations of LSD1 binding and H3K4 methylation changes following GSK-LSD1 treatment.[2]
Conclusion
This compound is a highly selective and potent irreversible inhibitor of LSD1. Its well-characterized biochemical and cellular activities, including a clear mechanism of action and defined downstream effects on histone methylation and gene expression, establish it as an indispensable tool for epigenetic research. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize GSK-LSD1 in elucidating the complex roles of LSD1 in health and disease.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 5. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 13. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 14. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic enzyme involved in transcriptional regulation.[1] LSD1 specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression.[2] Inhibition of LSD1 by GSK-LSD1 results in increased H3K4 methylation, derepression of target genes, and subsequent anti-proliferative and differentiation-inducing effects in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
GSK-LSD1 acts as a mechanism-based inactivator of LSD1. It forms a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its irreversible inhibition.[5] This blockage of LSD1's demethylase activity results in the accumulation of H3K4me1 and H3K4me2 at the promoter and enhancer regions of target genes. The increased methylation of H3K4 is a hallmark of active transcription, leading to the expression of genes involved in cell differentiation and tumor suppression.[6][7] In some contexts, LSD1 inhibition can also affect the methylation of non-histone proteins like p53.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of this compound in various cancer cell lines as reported in the literature.
| Cell Line Type | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effects |
| Acute Myeloid Leukemia (AML) | Various AML cell lines | EC50 < 5 nM (average) | 6 - 10 days | Inhibition of proliferation, induction of differentiation markers (CD11b, CD86). |
| Small Cell Lung Cancer (SCLC) | NCI-H526, NCI-H1417, NCI-H510, NCI-H69 | 0 - 10,000 nM | 6 days | Inhibition of cell proliferation. |
| Oral Squamous Cell Carcinoma (OSCC) | HSC-3, CAL-27 | Not specified | Not specified | Inhibition of clonogenic survival, reduced cell proliferation.[8] |
| Merkel Cell Carcinoma | PeTa | 1, 10, 100 nM | 3 - 6 days | Induction of cell death, cell cycle arrest.[9] |
| Gastric Cancer | MGC-803, SGC-7901 | 100 µM | 1 - 6 days | No effect on cell cycle distribution.[10] |
| Hepatocellular Carcinoma (HCC) | PLC/PRF/5, Huh7 | 1, 2 µM | 24 hours | Reduced expression of stem cell markers, elevated expression of differentiation markers.[11] |
| Breast Cancer | MCF-7 | Not specified | 6 hours | Downregulation of ERα.[6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO.
-
Reconstitution: For a 10 mM stock solution, dissolve this compound in sterile DMSO or water. For example, to prepare 1 mL of a 10 mM stock solution (MW: 289.24 g/mol ), dissolve 2.89 mg of the compound in 1 mL of solvent.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, a fresh dilution can be made from the stock.
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent or suspension cells with GSK-LSD1. Optimization may be required for specific cell lines and experimental designs.
-
Cell Seeding:
-
For adherent cells, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach overnight.
-
For suspension cells, seed cells in appropriate culture flasks or plates at a suitable density.
-
-
Preparation of Working Solution:
-
Thaw the GSK-LSD1 stock solution.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
-
Treatment:
-
For adherent cells, remove the old medium and replace it with the medium containing the desired concentration of GSK-LSD1.
-
For suspension cells, add the appropriate volume of the concentrated GSK-LSD1 working solution to the cell suspension to achieve the final desired concentration.
-
Include a vehicle control (e.g., DMSO or water at the same final concentration as the GSK-LSD1-treated samples).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer as indicated by the experimental plan). Monitor the cells daily for any morphological changes.
Assessing Cellular Responses
A variety of assays can be performed to evaluate the effects of GSK-LSD1 treatment.
-
Cell Proliferation and Viability Assays:
-
MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.
-
Cell Counting: Using a hemocytometer or an automated cell counter with trypan blue exclusion to determine the number of viable cells.
-
BrdU or EdU Incorporation Assay: To measure DNA synthesis and cell proliferation.
-
-
Cell Cycle Analysis:
-
Fix cells in ethanol and stain with propidium iodide (PI). Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assays:
-
Annexin V/PI Staining: To detect early and late apoptotic cells by flow cytometry.
-
Caspase Activity Assays: Measure the activity of caspases (e.g., caspase-3/7) using commercially available kits.
-
-
Western Blotting:
-
Analyze the protein levels of LSD1, histone modifications (H3K4me1, H3K4me2), and markers of differentiation or other relevant signaling pathways.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Measure the mRNA expression levels of target genes that are regulated by LSD1.
-
-
Colony Formation Assay:
-
To assess the long-term effect of GSK-LSD1 on the ability of single cells to form colonies.
-
Visualizations
Signaling Pathway of GSK-LSD1 Action
Caption: Mechanism of GSK-LSD1 action in the nucleus.
Experimental Workflow for Cell Culture Treatment
Caption: A typical workflow for GSK-LSD1 cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LSD1: A Promising Therapeutic Strategy in Cancer Treatment [synapse.patsnap.com]
- 4. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Histone Demethylases LSD1 and UTX Regulates ERα Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK-LSD1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in common cell viability and proliferation assays. LSD1 is a key epigenetic regulator implicated in various cancers, making it an important target for therapeutic development. This compound has an IC50 of 16 nM for LSD1 and exhibits over 1,000-fold selectivity against other related enzymes like LSD2, MAO-A, and MAO-B.[1][2][3][4]
Data Presentation: In Vitro Efficacy of GSK-LSD1
The following table summarizes the anti-proliferative and growth-inhibitory effects of GSK-LSD1 across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| Various Cancer Cell Lines | Mixed | Gene Expression & Cell Growth | Average EC50 | < 5 nM | [1][4][5] |
| Merkel Cell Carcinoma (MCC) Cell Lines (PeTa, MKL-1, WaGa, MS-1) | Merkel Cell Carcinoma | Cell Viability | IC50 | Low nM range | [6] |
| HSC-3 | Oral Squamous Cell Carcinoma | Proliferation | Inhibition at 1 and 10 µM | - | [4] |
| AML Cell Lines (20 lines) | Acute Myeloid Leukemia | Proliferation (CellTiter-Glo) | Average EC50 | 137 ± 30 nM | |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells (SW1990) | Pancreatic Cancer | Proliferation (CCK-8, Colony Formation) | Significant inhibition | [7] |
Signaling Pathways
GSK-LSD1 exerts its effects by inhibiting LSD1, which in turn modulates various signaling pathways critical for cancer cell survival and proliferation. LSD1 has been shown to regulate the p53 and Wnt/β-catenin pathways, among others.
Caption: GSK-LSD1 inhibits LSD1, leading to modulation of p53 and Wnt/β-catenin pathways.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water and DMSO up to 100 mM.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Reconstitution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. For example, for a product with a molecular weight of 289.24, dissolve 2.89 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay: MTS Protocol
This protocol utilizes a colorimetric method to assess cell viability based on the reduction of the MTS tetrazolium compound by viable cells.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of GSK-LSD1 in a complete culture medium. Add the desired concentrations of GSK-LSD1 to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest GSK-LSD1 concentration).
-
Incubation with Drug: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[2][8][9]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[2][8][9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2][9]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for a typical MTS cell viability assay.
Cell Proliferation Assay: BrdU Incorporation Protocol
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
BrdU Labeling Reagent (10x)
-
Fixing/Denaturing Solution
-
BrdU Detection Antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTS protocol to seed and treat cells with GSK-LSD1.
-
BrdU Labeling: Add 10 µL of 10x BrdU labeling solution to each well for a final 1x concentration.[10]
-
Incubation with BrdU: Incubate the plate for 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate.[10][11]
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[10]
-
Antibody Incubation:
-
Substrate Addition: Wash the wells and add 100 µL of TMB Substrate to each well.[10]
-
Stop Reaction: After a 15-30 minute incubation (or when color develops), add 100 µL of Stop Solution.[10]
-
Absorbance Reading: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.[10]
-
Data Analysis: Subtract background absorbance and calculate proliferation as a percentage of the vehicle-treated control.
Caption: Workflow for a BrdU cell proliferation assay.
Cell Proliferation Assay: Trypan Blue Exclusion (Cell Counting) Protocol
This method directly assesses cell proliferation by counting the number of viable cells that exclude the trypan blue dye.
Materials:
-
Cells of interest cultured in appropriate flasks or plates
-
This compound stock solution
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates or flasks and treat with various concentrations of GSK-LSD1 and a vehicle control for the desired duration.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then add Trypsin-EDTA to detach the cells. Neutralize with complete medium.
-
Suspension cells: Collect cells directly from the culture vessel.
-
-
Cell Pellet Collection: Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Trypan Blue Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[7]
-
Incubation: Allow the mixture to sit for 1-3 minutes at room temperature.[12]
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the unstained (viable) and stained blue (non-viable) cells in the central grid.
-
Alternatively, use an automated cell counter.
-
-
Data Analysis: Calculate the total number of viable cells per mL and the percentage of viable cells. Compare the number of viable cells in the GSK-LSD1-treated samples to the vehicle control to determine the effect on proliferation.
Caption: Workflow for a Trypan Blue cell proliferation assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. GSK LSD 1 dihydrochloride (5361) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. medkoo.com [medkoo.com]
- 5. academic.oup.com [academic.oup.com]
- 6. revvity.com [revvity.com]
- 7. 台盼蓝拒染法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Efficacy of GSK-LSD1 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo efficacy of GSK-LSD1 (also known as GSK2879552), a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following application notes and protocols are designed to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor activity of GSK-LSD1 in various xenograft models.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator frequently overexpressed in various cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and glioblastoma.[1][2] Its role in oncogenesis makes it a compelling therapeutic target. GSK-LSD1 is a mechanism-based inhibitor of LSD1 that has demonstrated significant anti-proliferative effects in preclinical models by inducing differentiation in AML cells and activating the NOTCH pathway in SCLC.[2][3][4] These application notes summarize the in vivo efficacy data and provide detailed protocols for xenograft studies based on published research.
Summary of In Vivo Efficacy Data
The in vivo anti-tumor activity of GSK-LSD1 has been evaluated in several xenograft models, demonstrating significant tumor growth inhibition and prolonged survival. The data from key studies are summarized below.
| Xenograft Model | Cancer Type | Cell Line/Origin | Efficacy Results | Dosage and Administration | Reference |
| Subcutaneous | Small Cell Lung Cancer (SCLC) | NCI-H1417 | Effective in inhibiting tumor growth. Described as a "pronouncedly delayed" tumor growth rather than regression.[5] | Not explicitly detailed in the provided search results, but clinical trials for SCLC used doses from 0.25 mg to 4 mg daily or intermittently.[6] | [1][2][5] |
| Subcutaneous | Acute Myeloid Leukemia (AML) | MV4-11 | Drastically reduced the presence of GFP+ AML cells in the bone marrow and extended survival.[7] | Daily administration. A dose of 4.9 mg/kg showed in vivo efficacy for CD86 expression in the MV-4-11 model.[8] | [7][8][9] |
| Orthotopic | Glioblastoma | MDA-GSC20 | Led to a significant drop in tumor burden after long-term treatment.[10][11] | Not explicitly detailed in the provided search results. | [10][11] |
| Patient-Derived Xenograft (PDX) | Oral Squamous Cell Carcinoma (OSCC) | Patient Tumor Tissue | Inhibited further tumor growth of pre-existing tumors and attenuated the expression of tumor-promoting genes.[12][13][14] | Biweekly injection of 10 mg/kg.[12] | [12][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: GSK-LSD1 Signaling Pathways in SCLC and AML.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of GSK-LSD1 in subcutaneous and orthotopic xenograft models.
Protocol 1: Subcutaneous Xenograft Model for SCLC and AML
This protocol is suitable for cell lines such as NCI-H1417 (SCLC) and MV4-11 (AML).
Materials:
-
SCLC (NCI-H1417) or AML (MV4-11) cancer cell lines
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
GSK-LSD1 and vehicle control solution
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number of viable cells for injection.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer GSK-LSD1 or vehicle control according to the planned dosing schedule (e.g., daily oral gavage). The dose should be based on previous studies or dose-ranging experiments.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol is suitable for glioblastoma stem-like cells such as MDA-GSC20, which should be engineered to express a reporter like luciferase for in vivo imaging.
Materials:
-
Glioblastoma cells (e.g., MDA-GSC20) stably expressing luciferase
-
Stereotactic apparatus for intracranial injection
-
Micro-syringe (e.g., Hamilton syringe)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Immunocompromised mice (e.g., nude mice)
-
GSK-LSD1 and vehicle control solution
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-expressing glioblastoma cells in sterile PBS at a concentration of approximately 1 x 10^5 cells per 2-5 µL.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for injection into the brain (e.g., striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a micro-syringe.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Tumor Engraftment and Monitoring:
-
Treatment:
-
Once tumors are established (as confirmed by bioluminescence), randomize mice into treatment groups.[11]
-
Administer GSK-LSD1 or vehicle control as per the study design.
-
-
Efficacy Evaluation:
-
Monitor tumor burden weekly via bioluminescence imaging. The signal intensity correlates with tumor size.[10]
-
Monitor animal health and survival.
-
At the study endpoint, brains can be harvested for histological and molecular analysis.
-
Conclusion
The preclinical in vivo data strongly support the therapeutic potential of GSK-LSD1 in SCLC, AML, glioblastoma, and oral cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this promising epigenetic therapeutic agent in relevant xenograft models. Careful experimental design, including appropriate model selection and endpoint analysis, will be crucial for the successful translation of these findings to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET pathway inhibition increases chemo-immunotherapy efficacy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin exerts anti-oral cancer effect via suppressing LSD1 in patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting oral cancer epigenome via LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 16. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cell Cycle Arrest with GSK-LSD1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by GSK-LSD1, a potent and selective irreversible inactivator of Lysine-Specific Demethylase 1 (LSD1). Inhibition of LSD1 has been shown to induce a cytostatic effect in various cancer cell lines, primarily through G1 phase arrest. This guide offers a comprehensive methodology for treating cells with GSK-LSD1, preparing them for flow cytometry, and analyzing the resulting cell cycle distribution.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a histone modifying enzyme that plays a crucial role in regulating gene expression by demethylating histone H3 on lysine 4 (H3K4).[1] Overexpression of LSD1 is observed in numerous cancers and is often associated with poor prognosis. GSK-LSD1 is a specific inhibitor of LSD1 that has been shown to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[1][2] A key mechanism of its anti-tumor activity is the induction of cell cycle arrest, providing a valuable endpoint for assessing its efficacy. Flow cytometry using propidium iodide (PI) staining is a standard and robust method for analyzing DNA content and determining the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[1][3]
Signaling Pathway of GSK-LSD1 Induced Cell Cycle Arrest
GSK-LSD1 inhibits LSD1, which is known to regulate the function of key cell cycle proteins such as p53 and E2F1.[4][5][6] LSD1 can demethylate and suppress the activity of the tumor suppressor p53.[4][5] By inhibiting LSD1, GSK-LSD1 can lead to the activation of p53 signaling.[4] Activated p53 can then induce the expression of cell cycle inhibitors like p21, leading to G1 arrest. Furthermore, LSD1 is known to be a co-repressor for the E2F1 transcription factor, which controls the expression of genes required for S-phase entry.[6] Inhibition of LSD1 can, therefore, lead to the de-repression of E2F1 target genes that negatively regulate cell cycle progression, contributing to a G1 phase arrest.[7]
Caption: GSK-LSD1 signaling leading to G1 cell cycle arrest.
Experimental Protocols
Cell Culture and GSK-LSD1 Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MOLM-13, PeTa) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period and prevent confluence.
-
GSK-LSD1 Preparation: Prepare a stock solution of GSK-LSD1 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for inducing cell cycle arrest in the specific cell line.
-
Treatment: Add the GSK-LSD1-containing medium to the cells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a predetermined period. Based on published data, treatment times of 3 to 6 days are effective in inducing cell cycle arrest.[1][3] A time-course experiment is recommended to identify the optimal treatment duration.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard propidium iodide staining procedures for cell cycle analysis.[8]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach the cells. For suspension cells, collect them directly.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1-2 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Storage: Fixed cells can be stored at -20°C for at least 2 hours or up to several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again to wash.
-
Resuspend the cell pellet in 250 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect the PI fluorescence data using a linear scale. Acquire at least 10,000 events per sample. Use appropriate gating strategies to exclude doublets and debris.
Data Presentation
The following tables summarize expected quantitative data from cell cycle analysis after GSK-LSD1 treatment based on available literature.
Table 1: GSK-LSD1 Concentration and Treatment Time for Cell Cycle Arrest
| Cell Line | GSK-LSD1 Concentration | Treatment Duration | Observed Effect | Reference |
| MOLM-13 (AML) | Titration (EC50 ~1.9 nM for BrdU) | 6 days | Increase in G1 phase, decrease in S phase | [1] |
| PeTa (MCC) | 100 nM | 6 days | Increase in G0/G1 phase, decrease in S phase | [3] |
| PeTa (MCC) | 1 µM | 3 days | Downregulation of Ki-67 proliferation marker | [3][9] |
Table 2: Quantitative Cell Cycle Distribution Analysis in PeTa Cells after GSK-LSD1 Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (Control) | ~55% | ~35% | ~10% | [3] |
| 100 nM GSK-LSD1 (6 days) | ~70% | ~15% | ~15% | [3] |
Experimental Workflow Diagram
Caption: Workflow for analyzing GSK-LSD1 induced cell cycle arrest.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Vortex gently during the addition of ethanol. Filter samples through a nylon mesh before flow cytometry analysis if clumping persists.
-
High CVs in G1/G0 Peaks: Use a low flow rate during acquisition. Ensure proper instrument calibration and linearity.[8]
-
No Observed Cell Cycle Arrest: Verify the activity of the GSK-LSD1 compound. Optimize the concentration and treatment duration for your specific cell line. Some cell lines may be resistant to GSK-LSD1-induced cell cycle arrest.[8]
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for investigating the effects of GSK-LSD1 on the cell cycle. By following these detailed methodologies, researchers can accurately quantify cell cycle arrest, a key indicator of GSK-LSD1's anti-proliferative activity. This information is valuable for basic research, drug discovery, and the development of novel cancer therapeutics targeting the epigenetic regulator LSD1.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine methylation regulates E2F1-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
Troubleshooting & Optimization
GSK-LSD1 dihydrochloride solubility in PBS and DMSO
This technical support guide provides detailed information on the solubility, solution preparation, and handling of GSK-LSD1 dihydrochloride for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
A1: this compound exhibits different solubility profiles in aqueous buffers like PBS and organic solvents like DMSO. The solubility can vary slightly between suppliers. For precise data, always refer to the certificate of analysis provided with your specific batch. A summary of reported solubility values is provided in the table below.
Q2: Which solvent is recommended for preparing a stock solution?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] These stock solutions can then be diluted into aqueous buffers or cell culture media for experiments.
Q3: Can I dissolve this compound directly in PBS?
A3: Yes, it is possible to prepare organic solvent-free aqueous solutions by dissolving the compound directly in PBS (pH 7.2).[2] However, the stability of the compound in aqueous solutions is limited, and it is not recommended to store these solutions for more than one day.[2]
Q4: Are there any special handling precautions I should take?
A4: Yes. When preparing stock solutions, it is good practice to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3][4] For long-term stability, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4] This material should be considered hazardous until more information is available, so appropriate personal protective equipment should be used.[2]
Data Presentation: Solubility Summary
The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Reported Solubility (Concentration) | Source |
| DMSO | ≥ 62.5 mg/mL (approx. 216 mM) | [4][5] |
| 57 mg/mL (approx. 197 mM) | [3] | |
| 25 mg/mL | [2] | |
| Soluble to 100 mM | [6] | |
| ≥ 11.55 mg/mL | ||
| PBS (pH 7.2) | approx. 10 mg/mL | [2] |
| Water | Soluble to 100 mM | [6] |
| 57 mg/mL | ||
| 50 mg/mL (approx. 173 mM) | [1] | |
| 20 mg/mL to 25 mg/mL | [7] |
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Possible Cause 1: Incorrect Solvent Quality. The DMSO may have absorbed moisture, which can significantly decrease the solubility of this compound.[3][4]
-
Solution: Always use fresh, anhydrous, high-purity DMSO.
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the compound's solubility limit.
-
Solution: Refer to the solubility data table. Try preparing a slightly more dilute stock solution.
-
-
Possible Cause 3: Insufficient Mixing. The compound may require more energy to dissolve completely.
Issue 2: Precipitate forms after diluting the DMSO stock solution into aqueous media.
-
Possible Cause: Poor Aqueous Solubility. The final concentration of the compound in the aqueous buffer or media may exceed its aqueous solubility limit, causing it to precipitate out of solution.
-
Solution: Ensure the final concentration in your experimental medium is well below the aqueous solubility limit. When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. Avoid a high final percentage of DMSO in your experiment; it should typically be below 0.1% to prevent solvent-induced physiological effects.[1][2]
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound (FW: 289.24 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and pipettes
Procedure:
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 289.24 g/mol * (1000 mg / 1 g) = 14.46 mg
-
-
Weighing: Carefully weigh out 14.46 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[1][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
50 mM this compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Calculation (Serial Dilution): A direct dilution from 50 mM to 100 µM is a 500-fold dilution.
-
Volume of stock = (Final Concentration * Final Volume) / Stock Concentration
-
To make 1 mL (1000 µL) of a 100 µM solution: Volume of stock = (100 µM * 1000 µL) / 50,000 µM = 2 µL
-
-
Dilution: Add 998 µL of pre-warmed cell culture medium to a sterile tube.
-
Mixing: Add 2 µL of the 50 mM DMSO stock solution to the medium. Immediately cap the tube and vortex gently to ensure the compound is evenly dispersed and to minimize the risk of precipitation.
-
Application: Use the freshly prepared working solution immediately for your cell-based assay. The final DMSO concentration in this working solution is 0.2%. Note that further dilution may occur when adding this to cells in culture wells. Aim for a final DMSO concentration of ≤0.1% in the cell culture.[1]
Visualizations: Pathways and Workflows
Caption: Mechanism of GSK-LSD1 action on histone demethylation.
Caption: Workflow for preparing GSK-LSD1 solutions for cell assays.
References
- 1. This compound | LSD1 Inhibitor | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 7. GSK-LSD1 98 (HPLC) CAS 1431368-48-7 [sigmaaldrich.com]
GSK-LSD1 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK-LSD1 dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and activity. Below is a summary of the recommended conditions based on available data.
Solid Compound Storage and Stability
| Parameter | Recommendation | Duration |
| Storage Temperature | Dry, dark at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] Other suppliers recommend 2-8°C or specifically +4°C.[2][3] | >2 years if stored properly.[1] One supplier indicates stability of ≥ 4 years at -20°C.[4][5] |
| Shipping Condition | Shipped under ambient temperature. | N/A |
| Appearance | Crystalline solid.[4][5] White to beige powder. | N/A |
Stock Solution Storage and Stability
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | 1 month[6] to 6 months.[7] |
| -80°C | 6 months[6] to 1 year.[8] | |
| Aqueous Buffers (e.g., PBS) | It is not recommended to store aqueous solutions for more than one day.[5] | < 24 hours |
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. It is important to use high-quality, fresh solvents, as the presence of moisture in solvents like DMSO can reduce the solubility of the compound.[6][8]
| Solvent | Maximum Concentration |
| Water | 100 mM[2][9] (28.92 mg/mL)[3][9] or 20 mg/mL. |
| DMSO | 100 mM[2][9] (28.92 mg/mL)[3][9], 25 mg/mL[4][5], ≥ 62.5 mg/mL (216.08 mM)[6], or 57 mg/mL (197.06 mM).[8] |
| PBS (pH 7.2) | Approximately 10 mg/mL.[4][5] |
| DMF | 1 mg/mL.[4][5] |
| Ethanol | 0.1 mg/mL.[4][5] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound is not dissolving completely in the recommended solvent. What should I do?
A1: First, ensure that you are using a fresh, anhydrous solvent, especially with DMSO, as it is hygroscopic and absorbed moisture can decrease solubility.[6][8] If solubility issues persist, gentle warming and/or sonication can help facilitate dissolution.[6] Also, verify that you have not exceeded the maximum recommended concentration for the chosen solvent.
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is the compound degraded?
A2: Precipitation upon freezing is common and does not necessarily indicate degradation. To redissolve the compound, bring the stock solution to room temperature and vortex or sonicate until the solution is clear. Before use, always visually inspect the solution for any undissolved particles. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[8]
Q3: There are conflicting storage recommendations from different suppliers for the solid compound (+4°C vs. -20°C). Which one should I follow?
A3: The variability in recommended storage temperatures likely reflects different stability testing protocols and safety margins employed by suppliers. For short-term storage (days to weeks), storing the compound at 4°C in a dry, dark environment is generally acceptable.[1] For long-term storage (months to years), -20°C is the most consistently recommended temperature to ensure maximum stability.[1][4][5]
Q4: Can I prepare a stock solution in water and store it for future use?
A4: While this compound is soluble in water, it is not recommended to store aqueous solutions for more than one day.[5] For long-term storage, it is best to prepare stock solutions in anhydrous DMSO and store them at -80°C.[6][8]
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo experiments, a common formulation involves first dissolving the compound in DMSO to create a concentrated stock solution. This stock solution is then further diluted in a vehicle suitable for administration, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[6][8] It is crucial to prepare the final working solution fresh on the day of use.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 289.24 g/mol ) in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.289 mg of the compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Further dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.5%).
-
Application: Add the working solution to your cell culture and proceed with your experimental protocol.
Visualizations
Caption: Workflow for preparing and using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 3. GSK LSD 1 dihydrochloride (5361) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
Optimizing GSK-LSD1 dihydrochloride concentration for cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective LSD1 inhibitor, GSK-LSD1 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2).[3][4] By inhibiting LSD1, GSK-LSD1 prevents the demethylation of H3K4, leading to the enhancement of H3K4 methylation, derepression of tumor-suppressor genes, and subsequent anti-tumor effects such as cell growth inhibition, differentiation, and apoptosis.[3][4][5] GSK-LSD1 is highly selective for LSD1, with over 1000-fold selectivity against other closely related enzymes like LSD2, MAO-A, and MAO-B.[6][7][8]
Q2: What are the typical effective concentrations and IC50 values for this compound in cell lines?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Generally, it exhibits potent activity in the low nanomolar range.
| Cell Line Type | Assay | IC50 / EC50 | Reference |
| Acute Myeloid Leukemia (AML) | Cell Growth Inhibition | Average EC50 of 137 ± 30 nM (for the similar compound GSK2879552) | [5] |
| Acute Myeloid Leukemia (AML) | BrdU Incorporation (MOLM-13 cells) | EC50 = 1.9 ± 0.9 nM | [5] |
| Cancer Cell Lines (General) | Gene Expression Changes | Average EC50 < 5 nM | [6][7][9] |
| Cancer Cell Lines (General) | Cell Growth Inhibition | Average EC50 < 5 nM | [6][7][9] |
| Merkel Cell Carcinoma (MCC) | Cell Growth Inhibition | Low nM range | [4][10] |
| Biochemical Assay | LSD1 Inhibition | IC50 = 16 nM | [1][6][7] |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and DMSO.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Reconstitution: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO to a concentration of 10 mM.[2] Sonication may be recommended to ensure complete dissolution.[2]
-
Storage: Store the stock solution at -80°C and aliquot to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C.[2]
-
Working Dilutions: When preparing working solutions for cell experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. If a higher DMSO concentration is necessary, a vehicle control experiment is essential to assess its effects on the cells.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect on cells | Incorrect concentration: The concentration of GSK-LSD1 may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 or EC50). Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Short incubation time: The duration of treatment may be insufficient to observe a biological effect. | Increase the incubation time. Effects on gene expression can be observed in as little as a few hours, while effects on cell viability and proliferation may require several days of treatment.[5][10] | |
| Cell line resistance: The target cell line may be inherently resistant to LSD1 inhibition. | Confirm LSD1 expression in your cell line. Consider using a positive control cell line known to be sensitive to GSK-LSD1. | |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of stock solutions at -80°C in aliquots. Use fresh dilutions for each experiment. | |
| High cytotoxicity in control cells | High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.1%.[2] Include a vehicle control (medium with the same amount of DMSO as the highest treatment concentration) in your experiment to assess solvent toxicity. |
| Compound precipitation: The compound may have precipitated out of solution at the working concentration. | Visually inspect the culture medium for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or using a lower concentration. Ensure the compound is fully dissolved in the stock solution. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the exponential growth phase at the start of the experiment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent compound concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment medium for each concentration to ensure consistency across replicates. |
Experimental Protocols
Protocol 1: Determining the IC50 of GSK-LSD1 using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GSK-LSD1 on the proliferation of a specific cell line.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and determine their viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth over the course of the experiment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range to start with could be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest GSK-LSD1 concentration) and a no-treatment control.
-
Remove the seeding medium from the 96-well plate and add the medium containing the different concentrations of GSK-LSD1.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line's doubling time and the expected onset of the compound's effect. Incubation times can range from 3 to 10 days.[5]
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the GSK-LSD1 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a statistical software package (like GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Histone H3K4 Methylation
This protocol describes how to assess the effect of GSK-LSD1 on its direct target by measuring changes in H3K4 methylation levels.
-
Cell Treatment:
-
Seed cells in a suitable culture dish (e.g., 6-well plate or 10 cm dish) and allow them to attach overnight.
-
Treat the cells with GSK-LSD1 at the desired concentration (e.g., a concentration around the IC50 value determined previously) for a specific duration (e.g., 24 to 72 hours). Include a vehicle control.
-
-
Histone Extraction:
-
After treatment, harvest the cells.
-
Isolate the nuclear proteins or perform a histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a protein assay like the Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the histone extracts by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me1, anti-H3K4me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4 methylation signal to the total H3 signal to determine the relative change in methylation upon GSK-LSD1 treatment.
-
Visualizations
Caption: Mechanism of action of GSK-LSD1 in the cell nucleus.
Caption: Workflow for determining the IC50 of GSK-LSD1.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LSD1 Inhibitor | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK LSD 1 dihydrochloride (5361) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. abmole.com [abmole.com]
- 10. embopress.org [embopress.org]
Potential off-target effects of GSK-LSD1 dihydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-LSD1 dihydrochloride. The information focuses on potential off-target effects observed at high concentrations and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays at high concentrations of GSK-LSD1 (>1 µM) that do not seem related to LSD1 inhibition. What could be the cause?
A1: At concentrations significantly above the recommended cellular EC50 (< 5 nM), GSK-LSD1 can engage off-target molecules.[1] The most well-characterized off-targets at a concentration of 10 µM are the serotonin transporter (5-HT transporter), the dopamine transporter (DAT), and the 5-HT1A receptor.[1][2] Inhibition of these transporters and receptors can lead to a variety of cellular effects unrelated to LSD1's demethylase activity, potentially confounding your experimental results. We recommend performing control experiments to assess the contribution of these off-targets.
Q2: What are the known quantitative off-target activities of GSK-LSD1?
A2: A selectivity/specificity profile of GSK-LSD1 at a concentration of 10 µM has been determined against a panel of 55 human recombinant receptors, G-protein coupled receptors (GPCRs), transporters, and ion channels.[1][2] The primary off-target activities are summarized in the table below. GSK-LSD1 is highly selective (>1000-fold) over other closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.[1][3]
Q3: How can we experimentally verify if the observed unexpected effects are due to off-target activities on monoamine transporters?
A3: To determine if the serotonin or dopamine transporters are being affected in your experimental system, you can perform radiolabeled neurotransmitter uptake assays. These assays measure the ability of your cells to take up radiolabeled serotonin (e.g., [3H]5-HT) or dopamine (e.g., [3H]DA) in the presence of GSK-LSD1. A significant reduction in uptake would suggest off-target inhibition of these transporters. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.
Q4: Our lab does not have the capabilities for radioligand binding assays. Are there alternative methods to assess off-target effects on the 5-HT1A receptor?
A4: While radioligand binding assays are the gold standard for quantifying receptor-ligand interactions, you can indirectly assess the functional consequences of 5-HT1A receptor modulation. For instance, you could measure downstream signaling events known to be regulated by the 5-HT1A receptor, such as changes in cyclic AMP (cAMP) levels. However, interpreting these results can be complex due to potential signaling pathway crosstalk. For definitive off-target validation, collaborating with a lab equipped for radioligand binding assays is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology, proliferation, or viability at high GSK-LSD1 concentrations. | Off-target effects on serotonin or dopamine signaling pathways. | 1. Lower the concentration of GSK-LSD1 to the recommended range for cellular assays (e.g., 100 nM).[2] 2. Perform a neurotransmitter uptake assay (see protocols below) to determine if serotonin or dopamine transporters are inhibited at the concentrations used in your experiments. 3. If available, use a structurally distinct LSD1 inhibitor as a control to see if the phenotype is reproducible. |
| Inconsistent results between different batches of GSK-LSD1. | Degradation or impurity of the compound. | 1. Ensure proper storage of this compound at 4°C, protected from moisture. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -80°C for long-term use.[3] 3. Consider purchasing a new batch of the compound from a reputable supplier. |
| Observed effects are not rescued by overexpression of a catalytically inactive LSD1 mutant. | The phenotype is likely due to an off-target effect rather than inhibition of LSD1's enzymatic activity. | 1. Investigate the potential involvement of the serotonin and dopamine systems in your cellular model. 2. Consider if your cell type expresses the 5-HT transporter, dopamine transporter, or 5-HT1A receptor. 3. Perform competition experiments with known selective inhibitors of these off-targets to see if the phenotype can be rescued. |
Quantitative Data
Table 1: On-Target and Off-Target Activity of GSK-LSD1
| Target | Assay Type | Value | Reference |
| LSD1 (KDM1A) | Biochemical IC50 | 16 nM | [1][3] |
| Cellular EC50 (gene expression) | < 5 nM | [1] | |
| Cellular EC50 (cell growth) | < 5 nM | [1] | |
| LSD2, MAO-A, MAO-B | Selectivity | >1000-fold vs LSD1 | [1][3] |
| 5-HT Transporter | Inhibition at 10 µM | 74% | [1][2] |
| 5-HT1A Receptor | Inhibition at 10 µM | 49% | [1][2] |
| Dopamine Transporter | Inhibition at 10 µM | 39% | [1][2] |
Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Uptake Assay
This protocol is adapted from methods for measuring dopamine uptake in cell lines expressing the dopamine transporter.[4][5]
Materials:
-
Cells expressing the human dopamine transporter (hDAT) (e.g., HEK293-hDAT or CHO-hDAT cells)
-
96-well microplates
-
Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM D-Glucose; pH 7.4
-
[3H]Dopamine
-
This compound
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of GSK-LSD1 in uptake buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., nomifensine at 10 µM for non-specific uptake).
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the different concentrations of GSK-LSD1 or control compounds for 20 minutes at room temperature.
-
Uptake Initiation: Add [3H]Dopamine to each well to a final concentration of approximately 20 nM to initiate the uptake reaction.
-
Incubation: Incubate the plate for 5-10 minutes at room temperature.
-
Uptake Termination: Rapidly aspirate the solution from the wells and wash the cells three times with ice-cold uptake buffer to terminate the uptake.
-
Lysis and Scintillation Counting: Add scintillation fluid to each well and incubate for 1 hour at room temperature. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of GSK-LSD1 compared to the vehicle control, after subtracting the non-specific uptake.
Protocol 2: Serotonin Transporter (SERT) Uptake Assay
This protocol is based on established methods for assessing serotonin reuptake inhibition.[6]
Materials:
-
Cells expressing the human serotonin transporter (hSERT) (e.g., JAR cells or HEK293-hSERT cells)
-
96-well microplates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]Serotonin ([3H]5-HT)
-
This compound
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in a 96-well plate to achieve a confluent monolayer for the assay.
-
Compound Preparation: Prepare serial dilutions of GSK-LSD1 in KRH buffer. Include a vehicle control and a positive control inhibitor (e.g., citalopram at 5 µM for non-specific binding).
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with GSK-LSD1 or control compounds for 15 minutes at 37°C.
-
Uptake Initiation: Add [3H]5-HT to each well to a final concentration approximately at its KM value (around 1 µM for JAR cells) to start the uptake.
-
Incubation: Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percent inhibition of serotonin uptake for each GSK-LSD1 concentration relative to the vehicle control.
Protocol 3: Radioligand Binding Assay for 5-HT1A Receptor
This is a general protocol for a competitive radioligand binding assay.[7][8]
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1A receptor
-
96-well filter plates
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
This compound
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of GSK-LSD1.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the concentration of GSK-LSD1 to determine the IC50 value.
Visualizations
Caption: General experimental workflow for assessing off-target effects.
Caption: Potential effect of GSK-LSD1 on the dopamine signaling pathway.
Caption: Potential effects of GSK-LSD1 on the serotonin signaling pathway.
References
- 1. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 2. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Technical Support Center: Interpreting Gene Expression Changes After GSK-LSD1 Treatment
Welcome to the technical support center for researchers utilizing GSK-LSD1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of gene expression changes observed following treatment with this potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is GSK-LSD1 and how does it work?
GSK-LSD1 is a mechanism-based, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2), leading to transcriptional repression of target genes.[2][3] By irreversibly inactivating LSD1, GSK-LSD1 prevents this demethylation, leading to the reactivation of silenced genes.[4]
Q2: What are the expected global effects on gene expression after GSK-LSD1 treatment?
Given that LSD1 is primarily a transcriptional repressor, treatment with GSK-LSD1 is expected to result in a greater number of upregulated genes compared to downregulated genes.[5] This is due to the accumulation of active chromatin marks (H3K4me2) at the promoters of LSD1 target genes.[6] However, it is important to note that global levels of H3K4me1 or H3K4me2 may not show significant changes; rather, localized changes at specific gene promoters are more common.[7]
Q3: In which cell types or disease models is GSK-LSD1 most effective?
Preclinical studies have demonstrated the potent anti-proliferative effects of GSK-LSD1 and similar LSD1 inhibitors in various cancer models, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[7][8] It has also been shown to have effects on hematopoietic stem cells (HSCs), where it can promote their expansion in vitro by preventing differentiation.[2] In the context of erythroleukemia, LSD1 inhibition has been shown to suppress glycolysis and heme synthesis.[9]
Q4: What are the typical concentrations and treatment durations for in vitro experiments?
The effective concentration of GSK-LSD1 can vary between cell lines. However, it generally induces gene expression changes and inhibits cancer cell line growth with an average EC50 of less than 5 nM.[1] For in vitro cell culture experiments, concentrations can range from the low nanomolar to the low micromolar range, with treatment durations typically lasting from 24 hours to several days, depending on the experimental endpoint.[5][10][11]
Troubleshooting Guide
Issue 1: Unexpectedly high number of downregulated genes in RNA-seq data.
-
Possible Cause 1: Indirect effects. While the primary mechanism of GSK-LSD1 leads to gene upregulation, the re-expression of certain transcription factors can, in turn, lead to the repression of their respective target genes, resulting in a secondary wave of gene downregulation.[5]
-
Troubleshooting Step 1: Perform a pathway analysis on both upregulated and downregulated gene sets. Look for enrichment of transcription factors in the upregulated list and their known target genes in the downregulated list.
-
Possible Cause 2: Off-target effects. Although GSK-LSD1 is highly selective for LSD1 over other flavin-containing amine oxidases like LSD2, MAO-A, and MAO-B, off-target effects at higher concentrations cannot be entirely ruled out.[1]
-
Troubleshooting Step 2: Perform a dose-response experiment to determine the lowest effective concentration that still produces the desired phenotype. Compare the gene expression profiles at different concentrations to identify dose-dependent off-target signatures.
-
Possible Cause 3: Cell state changes. GSK-LSD1 can induce significant changes in cell phenotype, such as differentiation or cell cycle arrest, which can lead to widespread transcriptional changes that are not a direct result of LSD1 inhibition at specific promoters.[4][12]
-
Troubleshooting Step 3: Correlate your RNA-seq data with phenotypic assays (e.g., cell cycle analysis, differentiation markers) performed at the same time points.
Issue 2: Lack of expected differentiation phenotype in AML cells.
-
Possible Cause 1: Cell line resistance. Not all AML cell lines are equally sensitive to LSD1 inhibition.[7] Resistance can be intrinsic and may be related to the specific mutational background of the cells.
-
Troubleshooting Step 1: Screen a panel of AML cell lines to identify sensitive and resistant models. Compare their baseline gene expression profiles to identify potential biomarkers of sensitivity.
-
Possible Cause 2: Insufficient treatment duration. The induction of differentiation is a process that takes time. Short-term treatments may not be sufficient to observe phenotypic changes.
-
Troubleshooting Step 2: Conduct a time-course experiment, assessing differentiation markers (e.g., CD11b, CD86 by flow cytometry) at multiple time points (e.g., 2, 4, and 6 days).[7]
-
Possible Cause 3: Monotherapy is insufficient. In some contexts, GSK-LSD1 may be more effective when used in combination with other agents that promote differentiation, such as all-trans retinoic acid (ATRA).[4]
-
Troubleshooting Step 3: Test the combination of GSK-LSD1 with ATRA. This combination has been shown to synergistically enhance differentiation and cytotoxicity in AML cells.[4]
Issue 3: Contradictory effects on hematopoietic differentiation (e.g., promoting myeloid differentiation while blocking erythroid differentiation).
-
Possible Cause: This is a known and complex effect of LSD1 inhibition. LSD1 plays a crucial role in lineage determination. By inhibiting LSD1, you can simultaneously de-repress myeloid-specific genes (like PU.1 and CEBPA) while impairing the expression of key erythroid transcription factors (like GATA1).[10][13] This can lead to a block in erythroid differentiation and a lineage switch towards a myeloid fate.[10][12]
-
Troubleshooting/Interpretation: This is likely an on-target effect. Your experimental plan should account for this dual role.
Data Presentation
Table 1: Selectivity of GSK-LSD1
| Enzyme | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 | 16 | - |
| LSD2 | >20,000 | >1000-fold |
| MAO-A | >20,000 | >1000-fold |
| MAO-B | >20,000 | >1000-fold |
Data sourced from the Structural Genomics Consortium.[1]
Table 2: Effect of GSK2879552 (a potent LSD1 inhibitor similar to GSK-LSD1) on AML Cell Line Proliferation
| AML Cell Line | Average EC50 (nM) |
| 20 AML cell lines | 137 ± 30 |
Data from a 10-day proliferation assay.[4]
Table 3: Gene Expression Changes in Response to LSD1 Inhibition in Epidermal Progenitors
| Treatment | Duration | Upregulated Genes | Downregulated Genes |
| GSK-LSD1 | 48 hours | 863 | 350 |
Data from RNA-seq analysis.[5]
Experimental Protocols
Protocol 1: In Vitro Treatment of AML Cell Lines
-
Cell Culture: Culture AML cell lines (e.g., MOLM-13, THP-1) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
GSK-LSD1 Preparation: Prepare a stock solution of GSK-LSD1 in DMSO.[4][14] For working solutions, dilute the stock in culture media to the desired final concentrations.
-
Treatment: Seed cells at a density of 0.5-1 x 10^5 cells/mL. Add the GSK-LSD1 working solution or a vehicle control (DMSO) to the cell cultures.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for RNA/protein extraction; up to 6 days for differentiation assays).[4]
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform qRT-PCR or RNA-sequencing to analyze changes in target gene expression.
-
Differentiation: Stain cells with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD86) and analyze by flow cytometry.[7]
-
Proliferation/Viability: Perform a cell viability assay (e.g., CellTiter-Glo) to assess the effect on cell growth.[4]
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
-
Cell Treatment and Cross-linking: Treat cells with GSK-LSD1 or vehicle as described above. After treatment, cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the target of interest (e.g., H3K4me2, LSD1).[10] Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using a spin column.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific genomic regions of interest (e.g., the promoter of a target gene).[10]
Mandatory Visualizations
Caption: Mechanism of action of GSK-LSD1 in reactivating gene expression.
Caption: Workflow for analyzing GSK-LSD1 effects on AML cells.
Caption: Troubleshooting logic for unexpected RNA-seq data.
References
- 1. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 2. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. An erythroid-to-myeloid cell fate conversion is elicited by LSD1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. LSD1 defines erythroleukemia metabolism by controlling the lineage-specific transcription factors GATA1 and C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results in GSK-LSD1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-LSD1 in their experiments. The information is designed to address common issues and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is GSK-LSD1 and how does it work?
GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[4] GSK-LSD1 works by forming a covalent adduct with the FAD cofactor in the active site of LSD1, thereby irreversibly inactivating the enzyme.[5] Its high selectivity means it has minimal activity against other closely related enzymes like LSD2, MAO-A, and MAO-B, reducing the likelihood of off-target effects.[1][2]
Q2: My cell viability results with GSK-LSD1 are inconsistent. What are the common causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Time-Dependent Effects: The biological effects of GSK-LSD1, including impacts on cell growth, can be time-dependent and may not be fully apparent after short incubation periods. Some studies show that longer treatment durations (e.g., 6 to 10 days) result in increased maximal inhibition.[6]
-
Compound Solubility and Stability: GSK-LSD1 hydrochloride is soluble in DMSO and PBS (pH 7.2).[2] However, repeated freeze-thaw cycles or prolonged storage of stock solutions can lead to degradation. It is recommended to use freshly prepared solutions. Moisture-absorbing DMSO can also reduce solubility.[2]
-
Cell Line Specificity: The sensitivity to GSK-LSD1 can vary significantly between different cell lines.[7] Factors such as the expression level of LSD1 and the specific oncogenic pathways active in the cells can influence the response.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., CellTiter-Glo, BrdU) can influence the outcome.[6] It is crucial to optimize assay conditions, including seeding density and incubation times, for each specific cell line and experimental setup.[8][9]
Q3: I am not observing the expected increase in H3K4 methylation after GSK-LSD1 treatment in my Western blots. What could be wrong?
Several factors could contribute to this issue:
-
Insufficient Incubation Time: The accumulation of histone methylation marks can be a gradual process. Ensure that the cells have been treated with GSK-LSD1 for a sufficient duration.
-
Antibody Quality: The specificity and quality of the primary antibodies against H3K4me1 and H3K4me2 are critical. Validate your antibodies using appropriate controls.
-
Suboptimal GSK-LSD1 Concentration: While GSK-LSD1 is potent, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the effective concentration for your specific cells.
-
Protein Extraction and Detection: Ensure that your protein extraction protocol is efficient and that your Western blot conditions (e.g., transfer efficiency, antibody concentrations, exposure time) are optimized for detecting histone modifications.
Q4: Are there known off-target effects of GSK-LSD1 I should be aware of?
GSK-LSD1 is highly selective for LSD1 over other FAD-dependent amine oxidases like LSD2, MAO-A, and MAO-B.[1][2] However, at higher concentrations (e.g., 10 µM), some minor activity against the 5-HT transporter, 5-HT1A, and dopamine transporter has been reported.[1][10] It is always good practice to use the lowest effective concentration to minimize potential off-target effects.
Data Summary
Table 1: In Vitro Potency of GSK-LSD1 and Structurally Similar Compounds
| Compound | Assay Type | Cell Line/Target | IC50/EC50 | Reference |
| GSK-LSD1 | Enzymatic Assay | LSD1 | 16 nM (IC50) | [1][2][3] |
| GSK-LSD1 | Cell Growth Assay | Various Cancer Cell Lines | < 5 nM (average EC50) | [1][2] |
| GSK2879552 | Cell Proliferation | 20 AML Cell Lines | 137 ± 30 nM (average EC50) | [6] |
| GSK-LSD1 | BrdU Incorporation | MOLM-13 | 1.9 ± 0.9 nM (EC50) | [6] |
| OG-668 (GSK-LSD1) | HTRF Assay | LSD1 | 7.6 nM (IC50) | [11][12] |
| OG-668 (GSK-LSD1) | Cell Viability | NCI-H510A (SCLC) | 1.17 nM (EC50) | [11][12] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Based on CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the planned duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of GSK-LSD1 in the appropriate cell culture medium. A common solvent for the initial stock solution is DMSO.[6] Ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Add the GSK-LSD1 dilutions to the respective wells. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 6-10 days). For longer experiments, the medium and compound may need to be replenished.[6]
-
Cell Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Histone Methylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of GSK-LSD1 for the appropriate duration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me1/2 to the loading control.
Visualizations
Caption: LSD1 signaling and the mechanism of GSK-LSD1 inhibition.
Caption: A logical workflow for troubleshooting inconsistent GSK-LSD1 results.
References
- 1. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
GSK-LSD1 dihydrochloride degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of GSK-LSD1 dihydrochloride. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder is stable for years when stored correctly. For long-term storage, it is recommended to keep it at -20°C.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. It is soluble up to 100 mM in DMSO.[1][2] For aqueous solutions, it is soluble up to 100 mM in water.[1][2] It is not recommended to store aqueous solutions for more than one day.[3]
Q3: How should I store the stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Is this compound light sensitive?
A4: While specific data on light sensitivity is limited, it is good laboratory practice to store the solid compound and its solutions protected from light.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, as a precaution, it is advised to follow the recommended storage conditions to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture media. | The final concentration of DMSO from the stock solution is too high, or the compound has limited solubility in the aqueous media. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to maintain cell health and compound solubility. If precipitation persists, consider using a different solvent system or preparing a fresh, lower concentration stock solution. |
| Inconsistent or unexpected experimental results. | 1. Compound degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles). 2. Cell line variability: Different cell lines may exhibit varying sensitivity to LSD1 inhibition. 3. Off-target effects: Although highly selective, off-target effects can occur at high concentrations. | 1. Always use freshly thawed aliquots of the stock solution for each experiment. 2. Perform dose-response experiments to determine the optimal concentration for your specific cell line. 3. Use the lowest effective concentration of GSK-LSD1 and include appropriate controls to monitor for off-target effects. |
| Difficulty in observing the expected cellular phenotype. | 1. Insufficient incubation time: The effect of LSD1 inhibition on gene expression and cellular phenotype may take time to manifest. 2. Sub-optimal compound concentration: The concentration used may be too low to effectively inhibit LSD1. | 1. Perform a time-course experiment to determine the optimal incubation period for your desired outcome. 2. Conduct a dose-response analysis to identify the most effective concentration. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 289.24 g/mol | [1][2] |
| Formula | C₁₄H₂₀N₂·2HCl | [1][2] |
| Purity | ≥98% | [1][2] |
| IC₅₀ (LSD1) | 16 nM | [4] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | [1][2] |
| DMSO | 100 mM | [1][2] |
Experimental Protocols
Detailed Protocol for In Vitro Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cell lines using a standard MTT or similar colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-LSD1. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
Detailed Protocol for Western Blot Analysis
This protocol describes how to analyze changes in protein expression in cells treated with this compound.
-
Cell Treatment: Plate cells in 6-well plates and treat them with the desired concentration of GSK-LSD1 for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, anti-LSD1) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General workflow for in vitro experiments using this compound.
Caption: Simplified overview of LSD1's role in key cancer-related signaling pathways.
References
Impact of serum concentration on GSK-LSD1 dihydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-LSD1 dihydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on the potential impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[3] By inhibiting LSD1, GSK-LSD1 prevents the demethylation of H3K4, leading to an increase in H3K4 methylation, which in turn activates the expression of target genes.[4] This can induce differentiation and inhibit the growth of cancer cells.[5][6]
Q2: What is the reported IC50 value for this compound?
The in vitro IC50 value for this compound against LSD1 is consistently reported to be approximately 16 nM.[1][2]
Q3: What are the typical EC50 values for GSK-LSD1 in cell-based assays?
In various cancer cell lines, GSK-LSD1 has been shown to induce changes in gene expression and inhibit cell growth with average EC50 values of less than 5 nM.[1][7]
Q4: How does serum concentration potentially affect the activity of GSK-LSD1 in cell culture experiments?
-
Protein Binding: Components of serum, particularly albumin, can bind to small molecule inhibitors, reducing their effective free concentration and thus their potency.
-
Growth Factor Signaling: Serum contains numerous growth factors that can activate signaling pathways that may counteract the effects of GSK-LSD1 or influence cell proliferation rates, potentially altering the observed EC50 values.
-
Nutrient Availability: The concentration of serum can affect the overall health and metabolic state of the cells, which could indirectly influence their response to the inhibitor.
Given these potential interactions, it is crucial to empirically determine the optimal serum concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
This guide provides solutions to common problems researchers may face when using this compound, with a particular focus on variability related to serum concentration.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected EC50 value in cell-based assays. | High serum concentration: Increased protein binding in the media may be sequestering the inhibitor. | 1. Serum Titration Experiment: Perform a dose-response experiment with GSK-LSD1 at various serum concentrations (e.g., 1%, 5%, 10%). 2. Reduce Serum Concentration: If possible for your cell line, lower the serum concentration during the treatment period. 3. Use Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media, this can provide more consistent results. |
| Inconsistent results between experiments. | Variability in serum lots: Different lots of fetal bovine serum (FBS) can have varying compositions of proteins and growth factors. | 1. Lot Testing: Test each new lot of FBS to ensure consistency in cell growth and response to GSK-LSD1. 2. Use a Single Lot: For a series of related experiments, use the same lot of FBS to minimize variability. |
| No observable effect of GSK-LSD1 on target gene expression or cell phenotype. | Sub-optimal serum conditions: The serum concentration may be too high, inhibiting the compound, or too low, causing cellular stress that masks the inhibitor's effect. | 1. Optimize Serum for Cell Health and Assay Window: Determine a serum concentration that maintains good cell viability while allowing for a detectable effect of the inhibitor. 2. Positive Control: Ensure your experimental system is responsive to other known LSD1 inhibitors or relevant positive controls. |
| Cell toxicity observed at expected effective concentrations. | Low serum concentration: Insufficient serum may lead to cellular stress or starvation, which can be exacerbated by the inhibitor treatment. | 1. Increase Serum Concentration: If toxicity is a concern, try increasing the serum concentration to improve cell health. 2. Shorter Incubation Time: Reduce the duration of the treatment with GSK-LSD1. |
Quantitative Data Summary
The following table summarizes the known in vitro potency of this compound. Note that specific data on the impact of serum concentration is not available in the cited literature; the EC50 values are from studies that typically use standard cell culture conditions (e.g., 10% FBS).
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 (LSD1 enzyme) | 16 nM | Cell-free biochemical assay |
| Average EC50 (Gene Expression) | < 5 nM | Various cancer cell lines |
| Average EC50 (Cell Growth Inhibition) | < 5 nM | Various cancer cell lines |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine EC50 of GSK-LSD1
This protocol describes a general method for determining the half-maximal effective concentration (EC50) for cell growth inhibition.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight in their standard growth medium (e.g., DMEM with 10% FBS).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in the desired cell culture medium with the appropriate serum concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of GSK-LSD1. Include a vehicle control (DMSO) at the same final concentration as the highest GSK-LSD1 concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the GSK-LSD1 concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for H3K4me2 Levels
This protocol is to assess the target engagement of GSK-LSD1 by measuring the levels of di-methylated histone H3 at lysine 4.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with GSK-LSD1 at the desired concentrations for the appropriate time (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K4me2. Also, probe a separate blot or strip the current one to probe for total Histone H3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in H3K4 methylation.
Visualizations
Caption: Mechanism of GSK-LSD1 action on histone methylation and gene expression.
Caption: Workflow for determining the effect of serum concentration on GSK-LSD1 EC50.
Caption: A logical flow for troubleshooting common issues with GSK-LSD1 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Validation & Comparative
A Head-to-Head Comparison of LSD1 Inhibitors: GSK-LSD1 Dihydrochloride vs. Tranylcypromine
For researchers, scientists, and drug development professionals, the selection of a suitable Lysine-Specific Demethylase 1 (LSD1) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two prominent LSD1 inhibitors: GSK-LSD1 dihydrochloride, a highly selective and potent research compound, and tranylcypromine, a clinically used antidepressant that also exhibits LSD1 inhibitory activity. This comparison is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
At a Glance: Key Differences
| Feature | This compound | Tranylcypromine |
| Primary Use | Preclinical research | Antidepressant, with off-target LSD1 inhibition |
| Potency (IC50 for LSD1) | High (low nanomolar range) | Moderate (micromolar to high nanomolar range) |
| Selectivity | High (>1000-fold vs. MAO-A/B, LSD2) | Low (also inhibits MAO-A and MAO-B) |
| Mechanism of Action | Irreversible, covalent binding to FAD cofactor | Irreversible, covalent binding to FAD cofactor |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for this compound and tranylcypromine, highlighting their differences in potency and selectivity.
Table 1: In Vitro Enzymatic Activity
| Compound | Target | IC50 | Reference |
| This compound | LSD1 | 16 nM | [1][2][3] |
| MAO-A | >16,000 nM | [1][2][3] | |
| MAO-B | >16,000 nM | [1][2][3] | |
| LSD2 | >16,000 nM | [1][2][3] | |
| Tranylcypromine | LSD1 | < 2 µM | [4] |
| MAO-A | Submicromolar | [5] | |
| MAO-B | Submicromolar | [5] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | EC50 / Effect | Reference |
| This compound | Various Cancer Cell Lines | Gene Expression Changes | < 5 nM (average) | [6][7] |
| Various Cancer Cell Lines | Cell Growth Inhibition | < 5 nM (average) | [7] | |
| Tranylcypromine | AML Cell Lines | Differentiation (CD11b induction) | ~1.4 µM | [5] |
| AML Cell Lines | Proliferation | Micromolar activity | [5] |
Mechanism of Action and Signaling Pathway
Both this compound and tranylcypromine are irreversible inhibitors of LSD1. They form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the enzyme, leading to its inactivation.[8][9] LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[8] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 is linked to transcriptional activation. By inhibiting LSD1, these compounds lead to an increase in H3K4 and H3K9 methylation, thereby altering gene expression.
LSD1 is a key component of several transcriptional regulatory complexes, including the CoREST complex. Its activity is implicated in various cellular processes such as differentiation, proliferation, and epithelial-mesenchymal transition (EMT). Dysregulation of LSD1 has been linked to several cancers, making it an attractive therapeutic target.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-LSD1 Dihydrochloride and Other Selective LSD1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK-LSD1 dihydrochloride with other selective Lysine-Specific Demethylase 1 (LSD1) inhibitors. The following sections detail the performance of these compounds, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its involvement in various cellular processes, including cell proliferation, differentiation, and tumorigenesis, has made it an attractive target for therapeutic intervention, particularly in oncology.[2][3] A range of small molecule inhibitors has been developed to target LSD1, from tool compounds for basic research to clinical candidates. This guide focuses on comparing the key characteristics of this compound against other notable selective LSD1 inhibitors.
Biochemical Potency and Selectivity
The efficacy of an LSD1 inhibitor is determined by its potency in inhibiting the enzyme and its selectivity over other related enzymes, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). High selectivity is critical to minimize off-target effects.
This compound is a potent and irreversible inhibitor of LSD1 with an IC50 of 16 nM.[4][5] It demonstrates excellent selectivity, being over 1000-fold more selective for LSD1 than for LSD2, MAO-A, and MAO-B.[4][5] The tables below summarize the biochemical potency and selectivity of GSK-LSD1 in comparison to other tool compounds and clinical-stage LSD1 inhibitors.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) | Assay Method |
| GSK-LSD1 | Irreversible | 16[4][5] | - |
| GSK2879552 | Irreversible | 160[6] | HTRF |
| Iadademstat (ORY-1001) | Irreversible | 0.33[6] | HTRF |
| Bomedemstat (IMG-7289) | Irreversible | 57[6] | HTRF |
| Seclidemstat (SP-2577) | Reversible | 1300[6] | HTRF |
| Pulrodemstat (CC-90011) | Reversible | 0.66[6] | HTRF |
| Tranylcypromine (TCP) | Irreversible | 5600[6] | HTRF |
| SP-2509 | Reversible | 2500[6] | HTRF |
Table 2: Selectivity Profile of Selected LSD1 Inhibitors (IC50 in µM)
| Compound | LSD2 | MAO-A | MAO-B |
| GSK-LSD1 | >16 | >16 | >16 |
| GSK2879552 | >100 | >100 | >100 |
| Iadademstat (ORY-1001) | >100 | 18 | 3.6 |
| Bomedemstat (IMG-7289) | >100 | >100 | >100 |
| Seclidemstat (SP-2577) | >10 | >10 | >10 |
| Pulrodemstat (CC-90011) | >100 | >100 | >100 |
| Tranylcypromine (TCP) | >100 | 2.84 | 0.73 |
| SP-2509 | >10 | >100 | >100 |
Cellular Activity
The in vitro activity of LSD1 inhibitors is a critical measure of their potential therapeutic efficacy. This is often assessed by their ability to inhibit cancer cell proliferation and induce differentiation.
GSK-LSD1 has been shown to inhibit the growth of various cancer cell lines with an average EC50 of less than 5 nM and induces changes in gene expression at similar concentrations.[7] In acute myeloid leukemia (AML) cell lines, inhibition of LSD1 by compounds like GSK2879552 has a cytostatic effect, slowing cell division rather than inducing significant apoptosis.[8]
Table 3: Cellular Activity of Selected LSD1 Inhibitors in AML and SCLC Cell Lines
| Compound | Cell Line | Assay | EC50 (nM) |
| GSK-LSD1 | Cancer Cell Lines (average) | Growth Inhibition | < 5[7] |
| GSK2879552 | AML Cell Lines (average) | Proliferation | < 100[9] |
| Iadademstat (ORY-1001) | TF-1a (AML) | Viability | - |
| Bomedemstat (IMG-7289) | TF-1a (AML) | Viability | - |
| Seclidemstat (SP-2577) | AML & SCLC | Viability | Low Activity[6] |
| Pulrodemstat (CC-90011) | - | - | - |
| OG-668 (GSK-LSD1 analog) | THP-1 (AML) | Differentiation (CD11b induction) | 0.62[10] |
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of LSD1 inhibitors. GSK2879552, a close analog of GSK-LSD1, has demonstrated significant tumor growth inhibition in mouse xenograft models of small cell lung cancer (SCLC) and prolonged survival in a mouse model of AML.[9] For instance, in an SCLC xenograft model, GSK2879552 at 1.5 mg/kg resulted in over 80% tumor growth inhibition.[9] In glioblastoma stem cell orthotopic xenografts, GSK-LSD1 treatment led to a delayed reduction in tumor burden.[11]
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 regulates the expression of a multitude of genes, thereby influencing several critical signaling pathways implicated in cancer. Understanding these pathways is key to elucidating the mechanism of action of LSD1 inhibitors.
Wnt/β-catenin Pathway
LSD1 can activate the Wnt/β-catenin signaling pathway by down-regulating the expression of the pathway antagonist Dickkopf-1 (DKK1).[1] Inhibition of LSD1 can, therefore, lead to the suppression of this pro-tumorigenic pathway.
PI3K/Akt/mTOR Pathway
LSD1 has been shown to positively regulate the PI3K/Akt/mTOR pathway.[12] Inhibition of LSD1 leads to a decrease in the phosphorylation of key downstream effectors like Akt and mTOR, thereby suppressing cell survival and proliferation signals.[12]
Notch Signaling Pathway
In certain contexts, such as small cell lung cancer, LSD1 can suppress the Notch signaling pathway, which can act as a tumor suppressor.[13] Inhibition of LSD1 can, therefore, reactivate Notch signaling, leading to an anti-tumor effect.[13]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of LSD1 inhibitors. Below are representative protocols for key in vitro assays.
LSD1 Biochemical Potency Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated histone H3 peptide substrate.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20). Prepare serial dilutions of the test inhibitor. Prepare a mixture of LSD1 enzyme and the biotinylated H3K4me1/2 peptide substrate.
-
Enzymatic Reaction: In a 384-well plate, add the inhibitor dilutions. Add the LSD1 enzyme and substrate mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection mixture containing Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Measurement: Read the plate on a compatible time-resolved fluorescence reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm. The HTRF ratio (665/620) is proportional to the amount of demethylated product.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition of cell proliferation. Determine the EC50 value by fitting the data to a dose-response curve.
Myeloid Differentiation Assay (Flow Cytometry)
This assay is used to assess the ability of LSD1 inhibitors to induce differentiation in AML cells by measuring the expression of cell surface markers like CD11b.
Protocol:
-
Cell Treatment: Treat AML cells (e.g., THP-1) with the LSD1 inhibitor at various concentrations for a specified duration (e.g., 4-6 days).
-
Cell Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). Stain the cells with a fluorescently labeled anti-CD11b antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of CD11b-positive cells.
-
Data Analysis: Determine the EC50 for CD11b induction by plotting the percentage of positive cells against the inhibitor concentration.
Conclusion
This compound is a potent and highly selective irreversible inhibitor of LSD1, making it a valuable tool for preclinical research. When compared to other selective inhibitors, it exhibits a favorable profile in terms of both biochemical potency and selectivity. The choice of an LSD1 inhibitor for a particular study will depend on the specific research question, the desired mode of action (irreversible vs. reversible), and the cellular context being investigated. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. As the field of LSD1 inhibitors continues to evolve with more compounds entering clinical trials, a thorough understanding of their comparative pharmacology will be increasingly important.
References
- 1. merck.com [merck.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. LSD1 regulates the FOXF2-mediated Wnt/β-catenin signaling pathway by interacting with Ku80 to promote colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Facebook [cancer.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for LSD1 Suppression: siRNA Knockdown versus GSK-LSD1 Dihydrochloride Treatment
For researchers, scientists, and drug development professionals, the precise modulation of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various diseases, is of paramount importance. This guide provides an objective comparison of two widely used techniques for LSD1 inhibition: small interfering RNA (siRNA) knockdown and pharmacological inhibition with GSK-LSD1 dihydrochloride. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to facilitate a comprehensive understanding of their respective mechanisms, efficacy, and potential limitations.
Executive Summary
Both siRNA-mediated knockdown and GSK-LSD1 treatment effectively reduce LSD1 function, leading to downstream effects on gene expression and cellular phenotypes. However, they operate through distinct mechanisms, resulting in differences in specificity, potency, and potential off-target effects. While siRNA offers sequence-specific degradation of LSD1 mRNA, it is susceptible to off-target gene silencing. GSK-LSD1, a potent and selective irreversible inhibitor, directly targets the catalytic activity of the LSD1 protein but may have unforeseen effects related to its chemical nature. The choice between these two powerful tools will ultimately depend on the specific experimental goals, the biological context, and the need to control for potential confounding factors.
Mechanism of Action
siRNA Knockdown of LSD1: This method utilizes the cell's natural RNA interference (RNAi) machinery. A synthetic double-stranded siRNA molecule, designed to be complementary to the LSD1 mRNA sequence, is introduced into the cell. The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the target LSD1 mRNA, leading to its degradation and a subsequent reduction in LSD1 protein synthesis.
This compound Treatment: GSK-LSD1 is a potent, selective, and irreversible small molecule inhibitor of LSD1.[1][2] It functions by covalently binding to the flavin adenine dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme.[1][2] This irreversible binding inactivates the demethylase activity of LSD1, preventing it from removing methyl groups from its histone (e.g., H3K4me1/2, H3K9me1/2) and non-histone substrates.[3] GSK-LSD1 exhibits high selectivity for LSD1 over other FAD-dependent enzymes like LSD2, MAO-A, and MAO-B.[1][2]
Comparative Data
The following tables summarize quantitative data from studies directly comparing the effects of LSD1 siRNA knockdown and GSK-LSD1 treatment on gene expression, histone methylation, and cell viability.
Table 1: Comparison of Effects on Gene Re-expression
| Target Gene | Treatment | Fold Change in Expression | Cell Line | Reference |
| SFRP4 | LSD1 siRNA | ~2.5 | HCT116 | [4] |
| Polyamine Analogues (LSD1 inhibitors) | ~12.5 | HCT116 | [4] | |
| SFRP5 | LSD1 siRNA | ~2.0 | HCT116 | [4] |
| Polyamine Analogues (LSD1 inhibitors) | ~10.0 | HCT116 | [4] |
Note: This study highlights that pharmacological inhibition can be more effective than siRNA in re-expressing certain silenced genes.[4]
Table 2: Impact on Histone Methylation
| Histone Mark | Treatment | Change in Enrichment at Promoter | Target Gene Promoter | Cell Line | Reference |
| H3K4me2 | LSD1 siRNA | Increased | SFRP1, SFRP4, SFRP5, GATA5 | HCT116 | [4] |
| H3K4me2 | GSK-LSD1 | Increased | NOTCH3, GRHL3, KLF4 | Epidermal Progenitors | [5] |
Table 3: Effects on Cell Proliferation and Viability
| Cell Line | Treatment | Effect on Proliferation/Viability | Assay | Reference |
| Neural Stem Cells | LSD1 siRNA | Marked Inhibition | Not specified | [1] |
| LSD1 Inhibitor (Pargyline/Tranylcypromine) | Marked Inhibition | Not specified | [1] | |
| Epidermal Progenitors | GSK-LSD1 (2 µM) | Significantly Reduced Growth | Cell Counting | [5] |
| JeKo-1 & MOLT-4 | LSD1 siRNA | Loss of Cell Viability, Induction of Apoptosis | MTT Assay, Flow Cytometry | [6] |
| AML Cell Lines | GSK2879552 (GSK-LSD1 analogue) | Cytostatic Growth Inhibition (Avg. EC50 ~137 nM) | CellTiter-Glo | [7] |
Experimental Protocols
siRNA Transfection for LSD1 Knockdown
Materials:
-
LSD1-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
Protocol:
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
For a 24-well plate, dilute the final concentration of siRNA (e.g., 50 nM) in 50 µL of Opti-MEM™.[8]
-
In a separate tube, dilute 1.5-2 µL of transfection reagent in 50 µL of Opti-MEM™.[8]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature.[8]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator before analysis. The optimal time will depend on the cell type and the stability of the LSD1 protein.
-
Validation of Knockdown: Assess LSD1 mRNA or protein levels by RT-qPCR or Western blotting, respectively.
This compound Treatment
Materials:
-
This compound.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Appropriate cell culture medium.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of GSK-LSD1 in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Dilute the GSK-LSD1 stock solution in fresh culture medium to the desired final concentration (e.g., 2 µM for epidermal progenitors, or in the nM range for AML cells).[5][7]
-
Replace the existing medium with the GSK-LSD1-containing medium. Include a DMSO-only vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours for gene expression analysis, or up to 12 days for proliferation assays).[5] For longer experiments, the medium may need to be replaced with fresh GSK-LSD1-containing medium periodically.
-
Analysis: Perform downstream analyses such as Western blotting, ChIP, or cell viability assays.
Western Blotting for LSD1 and Histone Marks
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load 10-25 µg of total protein per lane and separate by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane and detect the signal using an ECL substrate.
Chromatin Immunoprecipitation (ChIP) for H3K4me2
Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
Anti-H3K4me2 antibody and IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of target gene promoters.
Protocol:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-H3K4me2 antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the enrichment of specific DNA sequences (e.g., gene promoters) by quantitative PCR.
Visualizations
Caption: Comparative experimental workflow for siRNA knockdown versus GSK-LSD1 treatment.
Caption: Simplified signaling pathway of LSD1 and points of intervention.
Conclusion
The decision to use siRNA knockdown or this compound treatment for LSD1 inhibition should be made following careful consideration of the experimental context.
-
siRNA knockdown is a valuable tool for confirming the on-target effects of LSD1 depletion. However, researchers must be vigilant about potential off-target effects and should ideally use multiple siRNA sequences targeting different regions of the LSD1 mRNA to validate their findings.
-
GSK-LSD1 treatment offers a rapid, potent, and highly selective method for inhibiting the catalytic activity of LSD1. Its irreversible nature ensures sustained inhibition. However, as with any small molecule inhibitor, potential off-target pharmacological effects, independent of LSD1 inhibition, should be considered and controlled for where possible.
References
- 1. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
A Comparative Analysis: GSK-LSD1 Dihydrochloride Versus Dual LSD1/HDAC Inhibitors in Preclinical Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective LSD1 inhibitor, GSK-LSD1 dihydrochloride, and emerging dual LSD1/HDAC inhibitors. This report synthesizes experimental data on their biochemical potency, cellular activity, and underlying mechanisms of action, offering a comprehensive resource for evaluating these epigenetic modulators in cancer research.
Introduction
Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Two key enzyme families involved in these processes are Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs). LSD1 removes methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression of tumor suppressor genes.[1] HDACs catalyze the removal of acetyl groups from histones, resulting in a more compact chromatin structure that is less accessible to transcription factors.[2] The interplay between LSD1 and HDACs, often within the same co-repressor complexes like the CoREST complex, provides a strong rationale for their therapeutic targeting in oncology.[3][4]
This compound is a potent and selective irreversible inhibitor of LSD1.[5][6] In contrast, dual LSD1/HDAC inhibitors are a newer class of compounds designed to simultaneously block both epigenetic regulators, aiming for a synergistic anti-cancer effect.[4][7] This guide compares the performance of this compound with representative dual LSD1/HDAC inhibitors based on available preclinical data.
Mechanism of Action: A Tale of Single vs. Dual Targeting
GSK-LSD1 functions by irreversibly inactivating LSD1, leading to an increase in H3K4 and H3K9 methylation at target gene promoters and subsequent modulation of gene expression.[8] Dual LSD1/HDAC inhibitors, on the other hand, not only inhibit LSD1 but also block the activity of specific HDAC isoforms, most commonly HDAC1, HDAC2, and HDAC6.[9][10] This dual action is hypothesized to result in a more profound and sustained reactivation of tumor suppressor genes and induction of cancer cell death.[4]
The CoREST (Corepressor for RE1-Silencing Transcription factor) complex is a key player where both LSD1 and HDACs converge to mediate transcriptional repression. Inhibiting both components of this complex simultaneously with a dual inhibitor may offer a more comprehensive blockade of its function compared to inhibiting LSD1 alone.[3][11]
Biochemical Potency: A Head-to-Head Comparison
The inhibitory concentration at 50% (IC50) is a key metric for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for GSK-LSD1 and several dual LSD1/HDAC inhibitors against their respective targets.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | LSD1 | 16 | [5][6] |
| JBI-802 | LSD1, HDAC6 | ~50 (LSD1), ~10 (HDAC6) | [10] |
| iDual | LSD1, HDAC6, HDAC8 | 540 (LSD1), 110 (HDAC6), 290 (HDAC8) | [9] |
| Compound 5e | LSD1, HDACs | 1340 (LSD1), 2.07-107 (HDACs) | [9] |
| Corin | LSD1, HDAC1 | Sub-micromolar | [12] |
Table 1: Biochemical Potency of GSK-LSD1 and Dual LSD1/HDAC Inhibitors.
Cellular Activity: Anti-proliferative Effects in Cancer Cell Lines
The ultimate goal of these inhibitors is to halt the proliferation of cancer cells. The following table presents the half-maximal effective concentration (EC50) or growth inhibitory concentration (GI50) of GSK-LSD1 and dual LSD1/HDAC inhibitors in various cancer cell lines.
| Inhibitor | Cell Line(s) | EC50/GI50 (nM) | Reference(s) |
| This compound | Various cancer cell lines | < 5 (average) | [13][14] |
| JBI-802 | Hematological cancers | 10 - 300 | [10] |
| iDual | Leukemia cell lines | Micromolar range | [9] |
| Compound 2 | HCT-116 (colorectal) | 495 | [15] |
| Compound 5m | Gastric cancer cell lines | 230 - 1560 | [16] |
Table 2: Anti-proliferative Activity of GSK-LSD1 and Dual LSD1/HDAC Inhibitors.
In Vivo Efficacy
Preclinical in vivo studies provide crucial insights into the therapeutic potential of these inhibitors.
-
GSK-LSD1: In a mouse model of acute myeloid leukemia (AML), GSK-LSD1 treatment led to prolonged survival.[17] In glioblastoma xenograft models, GSK-LSD1 delayed tumor growth.[18][19]
-
Dual LSD1/HDAC Inhibitors: The dual inhibitor JBI-802 demonstrated superior efficacy in AML models compared to single-agent inhibitors.[10] Another dual inhibitor, compound 5e, showed significant in vivo antitumor efficacy in MGC-803 and HCT-116 xenograft models.[9]
Experimental Protocols
LSD1/HDAC Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against LSD1 and HDAC enzymes.
Principle: These assays typically rely on a fluorometric or colorimetric readout. For LSD1, the demethylation reaction produces hydrogen peroxide, which can be coupled to a reporter system.[20][21] For HDACs, a substrate containing an acetylated lysine linked to a fluorophore is used; deacetylation allows a developing enzyme to cleave the substrate and release the fluorophore.[12][22]
General Protocol:
-
Recombinant LSD1 or HDAC enzyme is incubated with its respective substrate in an assay buffer.
-
The test compound (GSK-LSD1 or a dual inhibitor) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
For LSD1 assays, a developing solution containing horseradish peroxidase and a fluorogenic substrate is added to detect hydrogen peroxide.
-
For HDAC assays, a developer solution containing a protease is added to cleave the deacetylated substrate.
-
The fluorescence or absorbance is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the effect of inhibitors on the metabolic activity and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2][5] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of GSK-LSD1 or a dual LSD1/HDAC inhibitor for a specified period (e.g., 72 hours).
-
An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and EC50/GI50 values are calculated.
Conclusion
Both this compound and dual LSD1/HDAC inhibitors demonstrate significant potential as anti-cancer agents. GSK-LSD1 offers high selectivity and potent inhibition of LSD1. Dual inhibitors, by targeting two key epigenetic regulators, have shown synergistic effects and, in some cases, superior efficacy in preclinical models compared to single-agent treatments.[10][23]
The choice between a highly selective inhibitor and a dual-target agent will likely depend on the specific cancer type, its underlying epigenetic landscape, and the desire to overcome potential resistance mechanisms. The development of dual inhibitors is a promising strategy, but further research is needed to optimize their potency, selectivity, and pharmacokinetic properties. The data presented in this guide provides a foundation for researchers to make informed decisions in the design and execution of their preclinical studies.
References
- 1. LSD1 Substrate Binding and Gene Expression Are Affected by HDAC1-Mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Distinct CoREST complexes act in a cell-type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSE1 links the HDAC1/CoREST co-repressor complex to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. medkoo.com [medkoo.com]
- 7. Dual LSD1 and HDAC Inhibition for Cancer Therapy - Melissa Singh [grantome.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. HDAC Enzyme Activity Assay [bio-protocol.org]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. rarecancernews.com [rarecancernews.com]
- 18. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK-LSD1 (GSK2879552): A Comparative Analysis of its Anti-Cancer Efficacy in Preclinical Models
A detailed examination of the potent and selective LSD1 inhibitor, GSK-LSD1 (also known as GSK2879552), reveals significant anti-tumor activity in various cancer models, most notably in acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This guide provides a comprehensive cross-validation of its effects, presenting key experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Quantitative Efficacy of GSK-LSD1 Across Cancer Cell Lines
GSK-LSD1, an irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), has demonstrated potent anti-proliferative and differentiation-inducing effects in a wide range of cancer cell lines.[1][2] The tables below summarize its efficacy, presenting IC50 and EC50 values from various studies.
| Acute Myeloid Leukemia (AML) | ||
| Cell Line | Assay Type | EC50/IC50 (nM) |
| Average (20 cell lines) | Cell Proliferation (10-day) | 137 ± 30 |
| Average (19 of 25 cell lines) | Anti-proliferative (6-day) | Potent effects observed |
| MOLM-13 | BrdU Incorporation (6-day) | 1.9 ± 0.9 |
| MOLM-13 | CD11b & CD86 Expression (1-day) | 44 ± 4 |
| THP-1 | CD11b & CD86 Expression (1-day) | 23 ± 4 |
| Primary AML Patient Samples (4 of 5) | Blast Colony Forming Ability | Inhibition observed |
Table 1: Efficacy of GSK-LSD1 in Acute Myeloid Leukemia (AML) models. [1][3]
| Small Cell Lung Cancer (SCLC) | ||
| Cell Line | Assay Type | Tumor Growth Inhibition (TGI) |
| NCI-H1417 Xenograft | In vivo | >80% |
| SCLC Xenografts | In vivo | >80% |
| Patient-Derived SCLC | In vivo | Similar efficacy to cell lines |
Table 2: In vivo efficacy of GSK-LSD1 in Small Cell Lung Cancer (SCLC) models. [1]
Comparison with Other LSD1 Inhibitors
While direct head-to-head studies are limited, the available data allows for a comparative overview of GSK-LSD1's potency against other LSD1 inhibitors in clinical development.
| LSD1 Inhibitor | Reported IC50 (nM) | Primary Cancer Indications |
| GSK-LSD1 (GSK2879552) | 16 - 24 | AML, SCLC |
| ORY-1001 (Iadademstat) | Potent (specific value not consistently reported) | AML, SCLC |
| IMG-7289 (Bomedemstat) | Potent (specific value not consistently reported) | Myelofibrosis |
| INCB059872 | Potent (specific value not consistently reported) | AML, SCLC |
| CC-90011 (Pulrodemstat) | Reversible inhibitor | AML, SCLC |
Table 3: Comparison of GSK-LSD1 with other LSD1 inhibitors. [2][4]
Mechanism of Action: Reversing Epigenetic Silencing and Inducing Differentiation
LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes.[5] In many cancers, including AML and SCLC, LSD1 is overexpressed and plays a crucial role in maintaining a poorly differentiated, proliferative state by suppressing the expression of genes involved in cell differentiation.[4]
GSK-LSD1 irreversibly inactivates LSD1, leading to an increase in H3K4 methylation at the promoter and enhancer regions of specific genes. This epigenetic modification results in the transcriptional activation of genes that promote myeloid differentiation.[5][6] A key aspect of this mechanism involves the disruption of the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1), a critical regulator of hematopoietic differentiation.[7]
Figure 1: Signaling pathway of GSK-LSD1 action. This diagram illustrates how GSK-LSD1 inhibits LSD1, leading to the expression of differentiation genes and subsequent anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the effect of GSK-LSD1 on the growth and proliferation of cancer cell lines.
Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GSK-LSD1 in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 6 or 10 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate IC50 values using a non-linear regression curve fit.
Flow Cytometry for Cell Surface Differentiation Markers
Objective: To quantify the expression of myeloid differentiation markers (CD11b and CD86) on the surface of AML cells following GSK-LSD1 treatment.
Protocol:
-
Cell Treatment: Treat AML cells with various concentrations of GSK-LSD1 or vehicle control for the specified duration (e.g., 3 days).
-
Cell Harvesting and Staining:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against human CD11b and CD86 (and corresponding isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Cell Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and quantify the percentage of CD11b and CD86 positive cells, as well as the mean fluorescence intensity (MFI).
Figure 2: Experimental workflow for evaluating GSK-LSD1 efficacy. This diagram outlines the key in vitro and in vivo experimental steps.
Western Blotting for Histone Methylation
Objective: To detect changes in global histone H3 lysine 4 di-methylation (H3K4me2) levels upon GSK-LSD1 treatment.
Protocol:
-
Protein Extraction:
-
Treat cells with GSK-LSD1 or vehicle control.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., total Histone H3 or GAPDH).
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control.
Clinical Perspective and Future Directions
Phase I clinical trials have been conducted to evaluate the safety and efficacy of GSK2879552 in patients with relapsed/refractory AML and SCLC.[4][8] While these studies provided evidence of target engagement, demonstrating the induction of differentiation markers in some patients, significant clinical responses were not consistently observed, and treatment was associated with toxicities such as thrombocytopenia.[8][9] Consequently, further development of GSK2879552 in these indications was halted.[4]
Despite the clinical trial outcomes for GSK2879552 as a monotherapy, the preclinical data strongly support the continued exploration of LSD1 inhibition as a therapeutic strategy. The synergistic effects observed when combining GSK2879552 with agents like all-trans retinoic acid (ATRA) in AML models suggest that combination therapies may hold greater promise.[3][4] Future research will likely focus on identifying optimal combination partners and patient populations that are most likely to benefit from LSD1 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Assessing the Specificity of GSK-LSD1 Against Other Demethylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of GSK-LSD1, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), against other histone demethylases. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways to offer an objective assessment of GSK-LSD1's selectivity profile.
Introduction to GSK-LSD1 and Demethylase Families
GSK-LSD1 is a mechanism-based, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation.[1] LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby modulating gene transcription.[2][3] Given its role in various cancers, LSD1 has become a significant therapeutic target.[4][5]
Histone demethylases are broadly categorized into two main families: the FAD-dependent amine oxidases (LSD family) and the JmjC domain-containing family, which are Fe(II) and 2-oxoglutarate-dependent dioxygenases.[4][6][7] Due to the structural homology within the FAD-dependent family, which includes LSD1, LSD2 (KDM1B), and monoamine oxidases (MAO-A and MAO-B), assessing the selectivity of an inhibitor across these related enzymes is critical to understanding its potential for off-target effects.[8][9]
Comparative Specificity of Demethylase Inhibitors
The following table summarizes the inhibitory activity (IC50) of GSK-LSD1 and other commonly used demethylase inhibitors against a panel of FAD-dependent amine oxidases. The data highlights the high selectivity of GSK-LSD1 for its primary target.
| Compound | LSD1 IC50 | LSD2 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity Profile |
| GSK-LSD1 | 16 nM [1] | >16,000 nM (>1000-fold selective) [1] | >16,000 nM (>1000-fold selective) [1] | >16,000 nM (>1000-fold selective) [1] | Highly selective for LSD1 |
| Tranylcypromine (TCP) | 5,600 nM[8] | >100,000 nM[8] | 2,840 nM[8] | 730 nM[8] | Non-selective; potent MAO inhibitor |
| ORY-1001 (Iadademstat) | 18 nM[2] | >100,000 nM[4] | >100,000 nM[4] | >100,000 nM[4] | Highly selective for LSD1 |
| GSK2879552 | 160 nM[8] | >100,000 nM[8] | >100,000 nM[8] | >100,000 nM[8] | Highly selective for LSD1 |
| Phenelzine (PLZ) | >100,000 nM[8] | >100,000 nM[8] | 420 nM[8] | 830 nM[8] | MAO-selective; weak LSD1 inhibitor |
| SP-2509 | 2,500 nM[8] | >10,000 nM[8] | >100,000 nM[8] | >100,000 nM[8] | Selective for LSD1 over MAOs, but with reported off-target effects[4] |
Data presented is a compilation from multiple sources and assay conditions may vary.
Key Experimental Protocols
The determination of inhibitor specificity relies on robust biochemical assays. Below are the methodologies for common in vitro histone demethylase assays.
FAD-Dependent Demethylase Activity Assay (Amplex Red Method)
This assay is suitable for FAD-dependent amine oxidases like LSD1 and MAOs, which produce hydrogen peroxide (H₂O₂) as a byproduct of the demethylation reaction.[10]
Principle: The Amplex Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the enzyme's activity.
Protocol Steps:
-
Reaction Setup: A reaction mixture is prepared containing the demethylase enzyme (e.g., LSD1), a methylated histone peptide substrate (e.g., H3K4me2), and the test inhibitor (e.g., GSK-LSD1) in a buffer solution.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) to allow for enzymatic demethylation.
-
Detection: A solution containing Amplex Red reagent and HRP is added to the reaction.
-
Measurement: The fluorescence of resorufin is measured using a fluorometer (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is an antibody-based method that provides a sensitive and specific measurement of the demethylated product.[10]
Principle: This assay uses two antibodies labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor pair. One antibody specifically recognizes a constant part of the substrate (e.g., a biotin tag), while the second antibody is specific to the demethylated product. When both antibodies bind to the same substrate molecule, the donor and acceptor are brought into proximity, generating a FRET signal.
Protocol Steps:
-
Enzymatic Reaction: The demethylase enzyme is incubated with a biotinylated histone peptide substrate and the test inhibitor.
-
Detection Reagent Addition: A solution containing a Europium cryptate-labeled antibody (donor) specific for the demethylated product and streptavidin-XL665 (acceptor) is added.
-
Incubation: The mixture is incubated to allow for antibody binding.
-
Measurement: The time-resolved fluorescence signal is read on a compatible plate reader. The ratio of the acceptor and donor emission signals is calculated.
-
Data Analysis: IC50 values are determined from the dose-response curves of the inhibitor.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the biological and experimental processes.
Caption: Mechanism of LSD1 action and its inhibition by GSK-LSD1.
Caption: General workflow for an in vitro demethylase inhibition assay.
Conclusion
The available biochemical data demonstrates that GSK-LSD1 is a highly potent and selective inhibitor of LSD1.[1] It exhibits over a thousand-fold selectivity against other FAD-dependent amine oxidases, including its closest homolog LSD2, and the monoamine oxidases MAO-A and MAO-B.[1] This high degree of specificity distinguishes it from less selective inhibitors like tranylcypromine and makes it a valuable chemical probe for studying the biological functions of LSD1 and a promising candidate for therapeutic development. The use of standardized and robust biochemical assays is paramount in accurately determining and comparing the specificity profiles of such inhibitors.
References
- 1. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of GSK-LSD1 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling GSK-LSD1 Dihydrochloride are tasked with the critical responsibility of its proper disposal to ensure laboratory and environmental safety. As a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor, this compound requires careful management as a hazardous chemical waste.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions for laboratory professionals.
It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions for the this compound product in your possession. The SDS is the primary source of detailed safety and disposal information.
General Disposal Procedures for Hazardous Chemical Waste
In the absence of the specific SDS for this compound, the following general procedures for the disposal of hazardous laboratory chemicals should be followed. These procedures are based on guidelines from the Environmental Protection Agency (EPA) and best practices in laboratory safety.
Step 1: Waste Identification and Classification
The first crucial step is to identify and classify the waste.[5] this compound, due to its biological activity and chemical nature, should be treated as a hazardous chemical waste.[1] Any materials contaminated with this compound, such as personal protective equipment (PPE), absorbent paper, and pipette tips, should also be disposed of as hazardous waste.[6]
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[5][7] this compound waste should be collected in a designated container and not mixed with other incompatible waste streams. For instance, acids and bases should be stored separately, and oxidizing agents should be kept apart from reducing agents and organic compounds.[8]
Step 3: Proper Waste Containment
Utilize appropriate and compatible containers for waste collection.[9] The container should be in good condition, with no leaks or cracks, and must have a secure, leak-proof screw-on cap.[6][7] It is often recommended to use the original manufacturer's container if it is in good condition.[8]
Step 4: Labeling of Waste Containers
All hazardous waste containers must be clearly labeled.[5][9] The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (avoiding abbreviations)[7]
-
The concentration and quantity of the waste
-
The date of waste generation[9]
-
The location of origin (e.g., laboratory room number)[9]
-
The name and contact information of the principal investigator[9]
Step 5: Storage of Hazardous Waste
Hazardous waste must be stored in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area should be inspected weekly for any signs of leakage.[8] The waste containers should be kept closed except when adding waste.[7] It is also best practice to use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6]
Step 6: Arranging for Professional Disposal
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[9] Disposal must be handled by a licensed and certified hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.[9]
Disposal of Empty Containers
Empty containers that previously held this compound may also require special handling. A common procedure for non-acutely hazardous chemical containers is to triple-rinse them with a suitable solvent.[7][10][11] The rinsate from this process must be collected and disposed of as hazardous waste.[7] After triple-rinsing and air-drying, and once all hazard labels are removed or defaced, the container may be disposed of in the regular trash, though institutional policies may vary.[10]
Quantitative Data Summary
While specific quantitative data for this compound disposal is found in the SDS, general quantitative limits for hazardous waste accumulation are regulated. For example, a Satellite Accumulation Area can typically hold up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed within three days.[6]
| Parameter | Guideline | Citation |
| Maximum Waste Accumulation | Up to 55 gallons | [6] |
| Time Limit for Removal (after reaching max) | Within 3 days | [6] |
| Time Limit for Partially Filled Containers | Up to 1 year | [8] |
Experimental Protocols
Detailed experimental protocols for working with this compound, including its use as an LSD1 inhibitor in cancer cell lines, can be found in various research publications.[12] These protocols often involve dissolving the compound in solvents like DMSO.[2] Any unused stock solutions or experimental media containing this compound must be disposed of as hazardous chemical waste following the procedures outlined above.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
